Febuxostat Acyl Glucuronide
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747779 | |
| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351692-92-6 | |
| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Acyl Glucuronide Formation Pathway of Febuxostat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of febuxostat acyl glucuronide, a major metabolite of the xanthine oxidase inhibitor, febuxostat. This document details the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding the drug's disposition and potential for drug-drug interactions.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, indicated for the chronic management of hyperuricemia in patients with gout. The clinical efficacy of febuxostat is dependent on its pharmacokinetic profile, which is significantly influenced by its metabolism. A primary metabolic route for febuxostat is direct glucuronidation of the parent molecule's carboxylic acid group to form an acyl glucuronide. This conjugation reaction is a critical detoxification and elimination pathway, converting the lipophilic drug into a more water-soluble compound for excretion. Understanding the specifics of this pathway is paramount for predicting inter-individual variability in drug response and assessing potential drug-drug interactions.
The Febuxostat Acyl Glucuronidation Pathway
The formation of this compound is a Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3] In this pathway, the glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), is transferred to the carboxylic acid group of febuxostat.
Several UGT isoforms have been identified to be involved in this metabolic process. In vitro studies using human recombinant UGT enzymes have demonstrated that UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are the primary catalysts for this compound formation.[1] The UGT1 and UGT2 families of enzymes are known to be involved in the glucuronidation of a wide array of xenobiotics.[2][3]
Below is a diagram illustrating the enzymatic conversion of febuxostat to its acyl glucuronide metabolite.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of UGT1A1 in Febuxostat Glucuronidation: A Technical Guide for Researchers
An In-depth Examination of Febuxostat Metabolism, the Significance of UGT1A1 Polymorphisms, and Methodologies for In Vitro Analysis
For Immediate Release
[CITY, STATE] – [DATE] – This technical guide provides a comprehensive overview of the metabolic pathway of febuxostat, with a specific focus on the critical role of UDP-glucuronosyltransferase 1A1 (UGT1A1) in its glucuronidation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic kinetics, experimental protocols, and the clinical implications of genetic variations in the UGT1A1 enzyme.
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a widely prescribed medication for the management of hyperuricemia in patients with gout. Its metabolism is complex, involving both oxidation via cytochrome P450 (CYP) enzymes and a significant contribution from glucuronidation by UGT enzymes.[1] Understanding the nuances of these metabolic pathways is paramount for predicting drug efficacy, inter-individual variability in response, and the potential for drug-drug interactions.
Febuxostat Metabolism: A Two-Pronged Approach
The clearance of febuxostat from the body is primarily achieved through hepatic metabolism. This process can be broadly divided into two main phases:
-
Phase I Metabolism (Oxidation): This phase is mediated by CYP isoforms, including CYP1A2, CYP2C8, and CYP2C9. This oxidative pathway leads to the formation of several hydroxylated metabolites.
-
Phase II Metabolism (Glucuronidation): A substantial portion of febuxostat undergoes direct conjugation with glucuronic acid to form an acyl-glucuronide metabolite. This reaction is catalyzed by a panel of UGT enzymes, with UGT1A1, UGT1A3, UGT1A9, and UGT2B7 being the key players identified in in vitro studies.[1] Glucuronidation accounts for a significant fraction of febuxostat's overall metabolism.
The Pivotal Role of UGT1A1 and the Impact of Genetic Polymorphisms
Among the UGT isoforms, UGT1A1 has been identified as a key enzyme in the glucuronidation of febuxostat. This is particularly significant due to the high degree of genetic polymorphism associated with the UGT1A1 gene. These genetic variations can lead to reduced or altered enzyme activity, thereby affecting the metabolism and clearance of drugs that are substrates for UGT1A1.
One of the most clinically relevant polymorphisms is UGT1A16 . Studies in healthy Chinese volunteers have demonstrated that individuals carrying the UGT1A16 allele exhibit a significantly higher area under the plasma concentration-time curve (AUC) and a 22.2% reduction in the clearance of febuxostat compared to those with the wild-type allele.[2] This indicates that patients with the UGT1A1*6 variant may have increased exposure to febuxostat, which could have implications for both efficacy and potential for adverse effects.
The following table summarizes the key UGT isoforms involved in febuxostat glucuronidation and the notable impact of a key UGT1A1 polymorphism.
| Enzyme Family | Isoform | Role in Febuxostat Metabolism | Impact of Genetic Polymorphism (UGT1A1*6) |
| UDP-Glucuronosyltransferase | UGT1A1 | Major contributor to febuxostat acyl-glucuronidation. | Associated with significantly higher plasma concentrations (AUC) and reduced clearance of febuxostat.[2] |
| UGT1A3 | Involved in the glucuronidation of febuxostat. | Data on the specific impact of UGT1A3 polymorphisms on febuxostat kinetics is less established compared to UGT1A1. | |
| UGT1A9 | Contributes to the glucuronidation of febuxostat. | The clinical significance of UGT1A9 polymorphisms in febuxostat metabolism requires further investigation. | |
| UGT2B7 | Plays a role in the glucuronidation of febuxostat. | The influence of UGT2B7 genetic variants on febuxostat pharmacokinetics is an area for ongoing research. |
Experimental Protocols for Assessing Febuxostat Glucuronidation
The characterization of febuxostat glucuronidation in vitro is crucial for understanding its metabolic profile and for screening potential drug-drug interactions. The following provides a detailed methodology for conducting such an assay using recombinant human UGT enzymes.
Objective: To determine the kinetic parameters (Km and Vmax) of febuxostat glucuronidation by individual human UGT isoforms (UGT1A1, UGT1A3, UGT1A9, and UGT2B7).
Materials:
-
Recombinant human UGT1A1, UGT1A3, UGT1A9, and UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Febuxostat
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Alamethicin
-
Acetonitrile
-
Formic acid
-
Internal standard for LC-MS/MS analysis
-
96-well microplates
-
Incubator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of febuxostat in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of UDPGA in water.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.
-
Prepare an alamethicin stock solution in ethanol.
-
-
Incubation Mixture Preparation:
-
In a 96-well plate, prepare the incubation mixtures containing the recombinant UGT enzyme, Tris-HCl buffer, and alamethicin (to activate the enzyme).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add varying concentrations of febuxostat to the wells to determine the kinetic parameters.
-
Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the febuxostat acyl-glucuronide metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each substrate concentration.
-
Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizing the Metabolic Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of febuxostat.
Caption: Experimental workflow for in vitro UGT assay.
Conclusion and Future Directions
The glucuronidation of febuxostat, particularly by UGT1A1, is a critical determinant of its pharmacokinetic profile. The significant impact of the UGT1A1*6 polymorphism underscores the importance of pharmacogenetic considerations in personalizing gout therapy. For researchers and drug development professionals, a thorough understanding of the methodologies to assess febuxostat's metabolic pathways is essential for the development of safer and more effective therapeutic strategies.
Future research should focus on elucidating the precise quantitative contribution of each UGT isoform to febuxostat glucuronidation and exploring the clinical relevance of other UGT polymorphisms. Such investigations will further refine our understanding of inter-individual variability in febuxostat response and aid in the optimization of treatment for patients with hyperuricemia and gout.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Metabolism of Febuxostat Acyl Glucuronide
This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathway of this compound, the major metabolite of the xanthine oxidase inhibitor, febuxostat.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid.[1][2] It is clinically used for the management of hyperuricemia in patients with gout.[3][4] The biotransformation of febuxostat in the liver is extensive, with the primary metabolic route being glucuronidation.[3][5] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of this compound.[1][4] Understanding the structure and characteristics of this major metabolite is critical for a comprehensive assessment of the drug's pharmacokinetics, disposition, and potential for drug-drug interactions.
Chemical Structures
Febuxostat
Febuxostat is chemically described as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid.[4] Its structure features a central thiazole ring substituted with a cyanophenyl group and a carboxylic acid functional group.
Chemical Formula: C₁₆H₁₆N₂O₃S[4]
This compound
This compound is formed by the conjugation of a glucuronic acid molecule to the carboxylic acid group of febuxostat via an ester linkage. This metabolite is also referred to as febuxostat acyl-β-D-glucuronide.[6]
Chemical Formula: C₂₂H₂₄N₂O₉S[7][8]
IUPAC Name: (2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[7]
Physicochemical and Pharmacokinetic Properties
The conjugation with glucuronic acid significantly alters the physicochemical properties of the parent drug, increasing its polarity and water solubility, which facilitates its renal excretion.
| Property | Febuxostat | This compound |
| Molecular Formula | C₁₆H₁₆N₂O₃S[4] | C₂₂H₂₄N₂O₉S[7][8] |
| Molecular Weight | 316.4 g/mol [4] | 492.5 g/mol [7][8] |
| Metabolic Pathway | Major: Glucuronidation; Minor: Oxidation[1][3][5] | - |
| Metabolizing Enzymes | UGT1A1, UGT1A3, UGT1A9, UGT2B7[1][4] | - |
| Elimination Pathway | Hepatic and renal[1] | Primarily renal clearance[9] |
| Extent of Metabolism | 22-44% of a dose is converted to the acyl glucuronide metabolite.[1][3][4] | - |
| Biological Activity | Potent inhibitor of Organic Anion Transporter 3 (OAT3).[10][11] | Potent inhibitor of Organic Anion Transporter 3 (OAT3).[10][11] |
Biotransformation of Febuxostat to Acyl Glucuronide
The primary metabolic pathway for febuxostat is conjugation of its carboxylic acid group with glucuronic acid. This reaction is mediated by several UGT isoforms, primarily UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][4] A smaller fraction of the drug undergoes oxidation via cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9) to form active metabolites, which can also be further glucuronidated.[1][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, a general workflow for its characterization from biological samples would involve the following key steps.
Conceptual Workflow for Metabolite Characterization
-
Sample Collection: Collection of plasma or urine samples from subjects administered with febuxostat.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate febuxostat and its metabolites from the biological matrix.
-
Chromatographic Separation: Use of High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to separate the parent drug from its metabolites.
-
Mass Spectrometric Detection: Tandem mass spectrometry (LC-MS/MS) for the identification and quantification of this compound. This involves monitoring specific parent-to-daughter ion transitions.
-
Structural Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition and NMR spectroscopy of an isolated or synthesized standard for definitive structural elucidation.
Conclusion
This compound is the principal metabolite of febuxostat, formed through direct conjugation catalyzed by multiple UGT enzymes. Its formation represents a significant clearance pathway for the parent drug. The increased polarity of the glucuronide conjugate facilitates its elimination via the kidneys. Importantly, both febuxostat and its acyl glucuronide metabolite have been identified as potent inhibitors of the OAT3 transporter, highlighting the potential for drug-drug interactions with OAT3 substrates.[10][11] This comprehensive understanding of the chemical structure and metabolic fate of this compound is essential for drug development professionals and researchers in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Febuxostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C22H24N2O9S | CID 71316713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. clearsynth.com [clearsynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery of Febuxostat Acyl Glucuronide: A Major Human Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia in patients with gout. Understanding its metabolic fate is critical for a comprehensive assessment of its efficacy and safety profile. Early in its development, it was crucial to identify the primary routes of elimination and the major metabolites formed in humans. This technical guide delves into the discovery and characterization of febuxostat acyl glucuronide, which was identified as a major metabolite of febuxostat. This guide will detail the experimental methodologies employed, present quantitative data from key studies, and provide visual representations of the metabolic pathways and experimental workflows.
Metabolic Pathways of Febuxostat
Febuxostat undergoes extensive metabolism in the liver through two primary pathways: oxidation via the cytochrome P450 (CYP) enzyme system and conjugation via the uridine diphosphate glucuronosyltransferase (UGT) enzyme system.[1][2] The oxidative pathway leads to the formation of several hydroxylated metabolites (67M-1, 67M-2, and 67M-4).[3] However, the most significant metabolic route in terms of the proportion of the administered dose is the direct conjugation of the carboxylic acid moiety of febuxostat with glucuronic acid, forming this compound.[1][3][4] This conjugation is primarily mediated by UGT enzymes 1A1, 1A3, 1A8, and 1A9.[2]
The formation of this compound is a critical step in the drug's elimination, as this more water-soluble conjugate is readily excreted by the kidneys.[5][6] The discovery and quantification of this metabolite have been pivotal in understanding the overall pharmacokinetic profile of febuxostat.
Quantitative Analysis of Febuxostat and its Metabolites
A pivotal human mass balance study involving the administration of a single 80 mg oral dose of 14C-labeled febuxostat provided definitive quantitative data on the metabolic fate of the drug.[3] The findings from this and other supporting studies are summarized in the tables below.
Table 1: Mean Cumulative Recovery of 14C-Febuxostat and its Metabolites in Excreta over 9 Days Following a Single 80 mg Oral Dose in Healthy Male Subjects [3]
| Excretion Route | % of Administered Dose |
| Urine | 49% |
| Feces | 45% |
| Total Recovery | 94% |
Table 2: Profile of Febuxostat and its Major Metabolites in Urine and Feces (% of Administered Dose) [1][4]
| Compound | Urine (% of Dose) | Feces (% of Dose) | Total in Excreta (% of Dose) |
| Unchanged Febuxostat | 3% | 12% | 15% |
| This compound | 30% | 1% | 31% |
| Oxidative Metabolites (and their conjugates) | 13% | 25% | 38% |
| Other Unknown Metabolites | 3% | 7% | 10% |
Table 3: Plasma Profile of Febuxostat and its Metabolites at 4 Hours Post-Dose [3]
| Compound | % of Total Radioactivity in Plasma |
| Febuxostat | 85% |
| 67M-1 (hydroxylated metabolite) | 4% |
| 67M-2 (hydroxylated metabolite) | 5% |
| This compound | 4% |
| 67M-4 (dicarboxylic acid metabolite) | 1% |
| 67M-1 Sulfate | 0.5% |
Experimental Protocols
The identification and quantification of this compound as a major metabolite were achieved through a series of well-defined experimental protocols.
Human Mass Balance Study with 14C-Labeled Febuxostat
-
Objective: To determine the absorption, metabolism, and excretion of febuxostat in humans.
-
Methodology:
-
Healthy male subjects were administered a single oral dose of 80 mg of febuxostat containing a trace amount of 14C-labeled febuxostat.[3]
-
Urine and feces were collected at predetermined intervals over a period of 9 days.[3]
-
Plasma samples were collected at various time points to characterize the pharmacokinetic profile of the total radioactivity and the parent drug.
-
The total radioactivity in all samples was measured using liquid scintillation counting.
-
Metabolite profiling was conducted on pooled urine and feces samples, as well as plasma samples, using high-performance liquid chromatography (HPLC) with radiochemical detection.
-
The identity of the metabolites was confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and potentially nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.
-
In Vitro Metabolism with Human Liver Microsomes
-
Objective: To identify the enzymes responsible for the metabolism of febuxostat.
-
Methodology:
-
Febuxostat was incubated with human liver microsomes in the presence of necessary co-factors (NADPH for oxidative metabolism and UDPGA for glucuronidation).
-
The incubation mixtures were analyzed at various time points by LC-MS/MS to identify the formation of metabolites.
-
To identify the specific UGT isoforms involved in this compound formation, febuxostat was incubated with a panel of recombinant human UGT enzymes.
-
The rate of metabolite formation was measured to determine the kinetic parameters of the enzymatic reactions.
-
Analytical Method for Quantification: LC-MS/MS
-
Objective: To develop a sensitive and specific method for the simultaneous quantification of febuxostat and its metabolites in biological matrices.
-
Methodology:
-
Sample Preparation: Plasma or urine samples were subjected to protein precipitation or solid-phase extraction to remove interfering substances.
-
Chromatographic Separation: The extracted samples were injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) was used to separate febuxostat and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer. The instrument was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions.
-
Visualizations
Metabolic Pathway of Febuxostat
Caption: Metabolic pathway of febuxostat.
Experimental Workflow for Metabolite Identification
Caption: Experimental workflow for metabolite identification.
Conclusion
The discovery of this compound as a major metabolite was a crucial step in the clinical development of febuxostat. Through rigorous human mass balance studies using radiolabeled compounds and in vitro investigations with human liver preparations, researchers were able to elucidate the primary metabolic pathways and quantify the extent of metabolite formation. This comprehensive understanding of febuxostat's disposition has provided a solid foundation for its safe and effective use in the treatment of hyperuricemia and gout. The methodologies described herein represent a standard and robust approach in modern drug metabolism and pharmacokinetic research.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacological Profile of Febuxostat Acyl Glucuronide: A Technical Overview for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Pharmacological Activities of Febuxostat's Primary Metabolite.
Introduction
Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase (XO), is a cornerstone in the management of hyperuricemia in patients with gout.[1] Its therapeutic action is primarily attributed to the reduction of uric acid production.[2] Following administration, febuxostat undergoes extensive metabolism, with a major pathway being glucuronidation to form febuxostat acyl-β-D-glucuronide. This technical guide provides a comprehensive examination of the pharmacological activities of this major metabolite, with a focus on its interaction with key enzymes and transporters. While the parent compound's inhibitory effect on xanthine oxidase is well-documented, the direct activity of its acyl glucuronide metabolite on this enzyme is not extensively characterized in publicly available literature. This guide summarizes the known quantitative data, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters for febuxostat and its acyl glucuronide metabolite based on available in vitro studies.
| Compound | Target | Parameter | Value | Reference |
| Febuxostat | Xanthine Oxidase | IC50 (Uric Acid Formation) | 1.8 nM | [3] |
| Ki | 0.6 nM | [2][4] | ||
| Ki' | 3.1 nM | [4] | ||
| Febuxostat | Organic Anion Transporter 3 (OAT3) | Ki | 0.55 µM | [5] |
| Febuxostat Acyl Glucuronide | Organic Anion Transporter 3 (OAT3) | Ki | 6.11 µM | [5] |
| Allopurinol | Xanthine Oxidase | IC50 (Uric Acid Formation) | 2.9 µM | [3] |
Table 1: Inhibitory Activity of Febuxostat and its Acyl Glucuronide Metabolite.
Metabolic Pathway of Febuxostat
Febuxostat is metabolized in the liver primarily through conjugation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, to form this compound. A smaller fraction of febuxostat is metabolized via oxidation by cytochrome P450 enzymes.
Caption: Metabolic conversion of febuxostat.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory activity of compounds against xanthine oxidase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound on xanthine oxidase activity by measuring the reduction in uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound (e.g., Febuxostat) and control inhibitor (e.g., Allopurinol)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in 0.025 M NaOH and then dilute with phosphate buffer to the desired concentration (e.g., 0.15 mM).[6]
-
Prepare stock solutions of the test compound and control inhibitor in DMSO. Further dilute with buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be low (e.g., <0.5%) to avoid enzyme inhibition.[6]
-
-
Assay Setup:
-
Pre-incubation:
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the xanthine solution to each well.[6]
-
Immediately measure the increase in absorbance at 293-295 nm at 37°C for a set period (e.g., 3-4 minutes), taking readings at regular intervals.[3] The absorbance increase corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction rates (ΔOD/minute) from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Organic Anion Transporter 3 (OAT3) Inhibition Assay in HEK293 Cells
This protocol describes a cell-based assay to determine the inhibitory potential of a compound on the OAT3 transporter.
Objective: To determine the inhibitory constant (Ki) of a test compound for OAT3-mediated transport.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the human OAT3 gene (HEK293-OAT3).
-
Mock-transfected HEK293 cells (as a negative control).
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, antibiotics).
-
Poly-D-lysine-coated 24-well plates.
-
Hank's Balanced Salt Solution (HBSS).
-
A known OAT3 substrate (e.g., enalaprilat or estrone-3-sulfate).[5][7]
-
Test compound (e.g., this compound).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for substrate quantification.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-OAT3 and mock cells in DMEM.
-
Seed the cells into 24-well poly-D-lysine-coated plates and grow to confluence.
-
-
Inhibition Assay:
-
Wash the cell monolayers three times with pre-warmed HBSS.
-
Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of the test inhibitor.[7]
-
Remove the pre-incubation solution.
-
Initiate the uptake by adding HBSS containing the OAT3 substrate and the same concentrations of the test inhibitor.
-
Incubate for a specific time (e.g., 5 minutes) at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., water) and performing freeze-thaw cycles.
-
-
Quantification and Analysis:
-
Determine the intracellular concentration of the substrate in the cell lysates using a validated LC-MS/MS method.
-
Measure the protein concentration in each well to normalize the uptake data.
-
Calculate the specific uptake by subtracting the uptake in mock-transfected cells from that in HEK293-OAT3 cells.
-
Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Modulation
Febuxostat has been shown to modulate inflammatory signaling pathways, in part through its inhibition of xanthine oxidase and the subsequent reduction in reactive oxygen species (ROS) production. One such pathway involves the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the c-Jun N-terminal kinase (JNK) pathway.
Caption: Febuxostat's influence on the JNK signaling pathway.
In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), xanthine oxidase activity can increase, leading to the production of ROS.[8] These ROS can inactivate MAPK phosphatase-1 (MKP-1), a negative regulator of the JNK pathway.[8] The resulting sustained phosphorylation and activation of JNK can lead to the production of pro-inflammatory chemokines like MCP-1.[9] By inhibiting xanthine oxidase, febuxostat reduces ROS production, thereby preventing the inactivation of MKP-1 and leading to the dephosphorylation and inactivation of JNK, which in turn suppresses MCP-1 production.[5][8] While this pathway has been elucidated for febuxostat, the specific contribution of this compound to the modulation of this and other signaling pathways requires further investigation.
Discussion and Future Directions
The primary pharmacological activity of febuxostat is the potent inhibition of xanthine oxidase. Its major metabolite, this compound, demonstrates significant inhibitory activity against the renal transporter OAT3. This suggests a potential for drug-drug interactions with other OAT3 substrates.
A significant gap in the current understanding is the lack of quantitative data on the xanthine oxidase inhibitory activity of this compound. Future research should focus on characterizing the direct interaction of this metabolite with xanthine oxidase to provide a more complete picture of its pharmacological profile. Furthermore, elucidating the specific effects of the acyl glucuronide on inflammatory signaling pathways, independent of the parent drug, would be of considerable value to the scientific community. A deeper understanding of the distinct pharmacological roles of febuxostat and its metabolites will be crucial for optimizing therapeutic strategies and predicting potential drug interactions in the management of hyperuricemia and gout.
References
- 1. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK | PLOS One [journals.plos.org]
- 9. Febuxostat, an inhibitor of xanthine oxidase, suppresses lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Species Differences in Febuxostat Acyl Glucuronide Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the chronic management of hyperuricemia in patients with gout. As with any xenobiotic, understanding its metabolic fate is critical for evaluating its efficacy, safety, and potential for drug-drug interactions. Febuxostat is extensively metabolized in the liver through two primary pathways: oxidation via cytochrome P450 (CYP) enzymes and conjugation via UDP-glucuronosyltransferase (UGT) enzymes. One of the principal metabolites is febuxostat acyl-β-D-glucuronide (FAG), formed through the direct conjugation of febuxostat's carboxylic acid group.
The expression and activity of UGT enzymes can vary significantly among different species, leading to marked differences in the rate and extent of FAG formation. These differences are a crucial consideration in preclinical drug development, as they influence the pharmacokinetic profile and the toxicological assessment of febuxostat in animal models. This guide provides an in-depth overview of the species-specific metabolism of febuxostat to its acyl glucuronide metabolite, presenting key quantitative data, experimental methodologies, and the functional implications of this metabolic pathway.
Metabolic Pathways of Febuxostat
Febuxostat undergoes extensive phase I and phase II metabolism.
-
Oxidation (Phase I): A smaller portion of a febuxostat dose is metabolized by CYP enzymes, primarily CYP1A2, CYP2C8, and CYP2C9. This pathway leads to the formation of several hydroxylated, pharmacologically active metabolites (designated 67M-1, 67M-2, and 67M-4).[1]
-
Glucuronidation (Phase II): The most significant metabolic pathway for febuxostat is direct glucuronidation of the parent molecule's carboxylic acid moiety to form febuxostat acyl-β-D-glucuronide (FAG).[1][2] This reaction is catalyzed by multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7 in humans.[1] FAG is a major circulating metabolite that is primarily cleared by the kidneys.[1]
Quantitative Analysis of this compound Metabolism Across Species
Significant inter-species variation exists in the extent of febuxostat glucuronidation. While detailed comparative studies are limited, data from human and rat studies highlight these differences. In humans, FAG is the most abundant metabolite.
| Species | Dose | Extent of Metabolism to FAG (% of Dose) | Key UGT Isoforms (Human) | Notes | Reference(s) |
| Human | 80 mg (Oral, [14C]-labeled) | ~30% of the dose recovered in excreta. | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | FAG is the principal metabolite. At 4 hours post-dose, FAG accounted for 4% of total radioactivity in plasma. Urinary data suggests total glucuronidation accounts for 22-44% of the dose. | [1][2][3] |
| Rat | Not Specified (Oral) | Data not quantitatively specified for FAG. Three phase II metabolites were identified in urine. Total glucuronidation is estimated at 20-30% . | Not specified. | Enterohepatic circulation of febuxostat has been reported in rats, which can influence the pharmacokinetic profile. | [4][5] |
| Dog | Not Specified | Quantitative data for FAG formation is not readily available in the literature. | Not applicable. | General studies confirm febuxostat is metabolized, but specific metabolite profiles are not detailed. | [6] |
| Monkey | Not Specified | Quantitative data for FAG formation is not readily available in the literature. | Not applicable. | Species differences in CYP and UGT enzymes are well-documented, suggesting the metabolic profile likely differs from humans. | [7] |
Functional Implications of FAG
This compound is not an inert metabolite. Both the parent drug, febuxostat, and FAG have been identified as potent inhibitors of Organic Anion Transporter 3 (OAT3).[8][9] OAT3 is a crucial transporter in the kidney responsible for the elimination of various endogenous substances and drugs. The inhibition of OAT3 by both febuxostat and its major metabolite raises the potential for clinically significant drug-drug interactions, for instance, by increasing the systemic exposure of co-administered OAT3 substrates like rivaroxaban.[8][9]
Experimental Protocols
The investigation of species differences in FAG metabolism typically involves a combination of in vitro and in vivo experimental models.
In Vitro Metabolism Studies
Objective: To identify the enzymes involved in FAG formation and to determine the kinetic parameters of the reaction in different species.
Methodology:
-
Source of Enzymes: Liver or intestinal microsomes are prepared from different species (e.g., human, rat, dog, monkey). Alternatively, recombinant human UGT isoforms expressed in cell lines can be used to identify the specific enzymes responsible.
-
Incubation: Febuxostat is incubated at various concentrations with the microsomal preparation or recombinant enzymes. The incubation mixture must contain the essential cofactor for glucuronidation, uridine 5'-diphospho-glucuronic acid (UDPGA) , and a buffer to maintain optimal pH. A detergent like alamethicin may be added to ensure the latency of the UGT enzymes within the microsomal membrane is overcome.
-
Reaction Termination: The reaction is stopped after a defined period by adding a quenching solvent, such as cold acetonitrile or methanol, which also serves to precipitate proteins.
-
Sample Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the amount of FAG formed.
-
Data Analysis: The rate of FAG formation is calculated. By testing a range of febuxostat concentrations, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for each species.
In Vivo Pharmacokinetic Studies
Objective: To characterize the complete pharmacokinetic profile of febuxostat and its metabolites, including FAG, in living organisms.
Methodology:
-
Test Subjects: Studies are conducted in various preclinical species (e.g., rats, mice, dogs, monkeys) and in human clinical trials.
-
Drug Administration: A single dose of febuxostat is administered, typically orally. To facilitate metabolite tracking and quantification, a radiolabeled version of the drug (e.g., [14C]-febuxostat) is often used.[2]
-
Sample Collection: Blood, urine, and feces are collected at multiple time points over a set period (e.g., 24-48 hours or longer).[2][3]
-
Sample Processing: Plasma is separated from blood. Urine and homogenized feces are also prepared for analysis.
-
Metabolite Profiling: Samples are analyzed to identify and quantify the parent drug and all major metabolites. This involves techniques like LC-MS/MS for structural identification and, in radiolabeled studies, liquid scintillation counting to measure total radioactivity.
-
Pharmacokinetic Analysis: The concentration-time data for febuxostat and FAG are used to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).
Conclusion
The metabolism of febuxostat to its acyl glucuronide is a primary clearance pathway that exhibits significant variability across species. In humans, FAG is the most abundant metabolite, accounting for approximately 30% of an administered dose.[2] While glucuronidation also occurs in preclinical species like rats, the quantitative profile can differ, and data for other common species like dogs and monkeys are not well-defined in public literature. This highlights the critical need for species-specific metabolism studies during drug development. Furthermore, the finding that both febuxostat and FAG inhibit the OAT3 transporter underscores the importance of characterizing major metabolites not only for pharmacokinetic assessment but also for predicting potential drug-drug interactions.[8][9] A thorough understanding of these species differences is paramount for the accurate interpretation of preclinical safety data and for predicting the pharmacokinetic behavior of febuxostat in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structural characterization of febuxostat metabolites in rat serum and urine samples using UHPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute effects of febuxostat, a nonpurine selective inhibitor of xanthine oxidase, in pacing induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biosynthesis of Febuxostat Acyl Glucuronide in Liver Microsomes
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the synthesis of uric acid.[1][2] It is clinically indicated for the chronic management of hyperuricemia in patients with gout.[2][3] The metabolism of febuxostat is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. A primary metabolic pathway for febuxostat is its conversion to an acyl-β-D-glucuronide metabolite, a process that predominantly occurs in the liver.[4][5] Understanding the biosynthesis of this compound is essential for predicting its disposition, evaluating its safety, and managing its clinical use.
This guide provides a detailed overview of the biosynthesis of this compound in liver microsomes, including the enzymatic pathways involved, quantitative metabolic data, and comprehensive experimental protocols for its in vitro investigation.
Febuxostat Metabolism Overview
Febuxostat undergoes extensive hepatic metabolism, primarily through two major pathways: oxidation via the cytochrome P450 (CYP) system and conjugation via the uridine diphosphate glucuronosyltransferase (UGT) enzyme system.[6][7]
-
Oxidation: The oxidative metabolism of febuxostat is mediated by several CYP isoforms, including CYP1A2, CYP2C8, and CYP2C9, leading to the formation of pharmacologically active hydroxyl metabolites.[1][6]
-
Glucuronidation: This is a major metabolic route for febuxostat, leading to the formation of this compound. This process is catalyzed by multiple UGT enzymes.[1][3]
Febuxostat and its metabolites are eliminated through both hepatic and renal pathways.[1][3] The acyl glucuronide metabolites are primarily cleared by the kidney.[8][9]
Biosynthesis of this compound
The biosynthesis of this compound is a Phase II metabolic reaction catalyzed by UGT enzymes within the liver. This conjugation reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of febuxostat.
The primary UGT isoforms responsible for the glucuronidation of febuxostat have been identified as:
Other isoforms, such as UGT1A8, may also contribute to this metabolic pathway.[6][10] The involvement of multiple UGT enzymes suggests a low probability of significant variations in febuxostat blood concentration when co-administered with drugs that inhibit a single UGT enzyme.[11]
Quantitative Data on Febuxostat Glucuronidation
The glucuronidation pathway is a significant contributor to the overall metabolism of febuxostat. Quantitative analyses from various studies provide insights into the extent of this metabolic route.
| Parameter | Value | Reference |
| Metabolism via Glucuronidation | 22–44% of the administered dose | [1][12] |
| Metabolism via Acyl Glucuronidation | Up to 40% | [8][9] |
| Inhibitory Constant (Ki) of Febuxostat AG on OAT3 | 6.11 μM (competitive inhibition) | [4] |
| Inhibitory Constant (Ki) of Febuxostat on OAT3 | 0.55 μM (noncompetitive inhibition) | [4] |
Note: The inhibitory constants (Ki) are not direct measures of biosynthesis but are important quantitative parameters related to the metabolite's biological activity.
Experimental Protocols
The following section details a generalized protocol for an in vitro assay to study the biosynthesis of this compound using human liver microsomes. This protocol is based on standard methodologies for assessing UGT activity.[13][14]
Materials and Reagents
-
Human Liver Microsomes (HLM)
-
Febuxostat (test substrate)
-
Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt
-
Alamethicin (pore-forming peptide to activate UGTs)[14]
-
Magnesium Chloride (MgCl₂)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal Standard (for analytical quantification)
-
Incubator/Water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system for analysis
Experimental Workflow Diagram
Detailed Incubation Procedure
The following procedure is a template and should be optimized for specific experimental goals, such as determining initial reaction rates.[13]
-
Preparation: Thaw human liver microsomes at 37°C. Dilute the microsomes to the desired protein concentration (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).
-
Pre-incubation: In a microcentrifuge tube, combine the diluted liver microsomes, phosphate buffer, MgCl₂, alamethicin (to activate UGTs), and febuxostat at the desired concentration. Pre-incubate this mixture for approximately 5 minutes at 37°C with gentle agitation.[13]
-
Reaction Initiation: Start the glucuronidation reaction by adding a pre-warmed solution of UDPGA to the mixture. The final volume and concentrations should be optimized for the specific assay.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., up to 60 minutes). For kinetic studies, multiple time points should be taken to ensure the measurement of initial rates (ideally <15% substrate consumption).[13]
-
Reaction Termination: Stop the reaction at the designated time points by adding a volume of cold organic solvent, such as acetonitrile, containing an appropriate internal standard.[15]
-
Sample Processing: Vortex the samples vigorously to ensure complete protein precipitation. Centrifuge the tubes at high speed (e.g., 3000-5500 rpm) for 5-10 minutes to pellet the precipitated microsomal proteins.[13][15]
-
Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Quantify the formation of this compound using a validated analytical method, typically HPLC-MS/MS.[15]
-
Controls: Include appropriate controls in the experiment, such as a zero-time point control, a control without the UDPGA cofactor, and a control with heat-inactivated microsomes to account for non-enzymatic degradation or binding.[13]
Conclusion
The biosynthesis of this compound is a crucial metabolic pathway mediated primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B7 in liver microsomes. This glucuronidation reaction accounts for a substantial portion of febuxostat's elimination. The provided in vitro protocol offers a robust framework for researchers to investigate the kinetics of this biotransformation, identify potential drug-drug interactions, and further characterize the metabolic profile of febuxostat. This detailed understanding is paramount for the continued safe and effective use of febuxostat in clinical practice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Febustat | 40 mg | Tablet | ফেবুস্ট্যাট ৪০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. verification.fda.gov.ph [verification.fda.gov.ph]
- 7. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Application Note: Synthesis of Febuxostat Acyl Glucuronide Standard for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. During its metabolism in the liver, febuxostat is extensively converted to its acyl glucuronide, a major metabolite. The availability of a pure analytical standard of Febuxostat Acyl Glucuronide is crucial for a variety of research applications, including pharmacokinetic studies, drug-drug interaction assays, and the investigation of potential metabolite-driven toxicities. This application note provides a detailed protocol for the chemical synthesis of this compound, its purification, and characterization.
Metabolic Pathway of Febuxostat
Febuxostat undergoes phase II metabolism primarily through glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The major pathway involves the conjugation of glucuronic acid to the carboxylic acid moiety of febuxostat, forming this compound. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are involved in this process.
Caption: Metabolic pathway of Febuxostat to this compound.
Experimental Protocols
This section details the chemical synthesis of this compound, adapted from established methodologies for acyl glucuronide synthesis, such as the Koenigs-Knorr reaction.
Synthesis Workflow
The synthesis is a multi-step process involving the activation of febuxostat, coupling with a protected glucuronic acid derivative, and subsequent deprotection.
Caption: Chemical synthesis workflow for this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| Febuxostat | Commercially available | >98% |
| Oxalyl Chloride | Commercially available | >98% |
| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous |
| Dichloromethane (DCM) | Commercially available | Anhydrous |
| Methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate bromide | Commercially available | >95% |
| Silver Carbonate | Commercially available | Reagent grade |
| Toluene | Commercially available | Anhydrous |
| Lithium Hydroxide (LiOH) | Commercially available | Reagent grade |
| Tetrahydrofuran (THF) | Commercially available | HPLC grade |
| Water | Deionized | - |
| Ethyl Acetate | Commercially available | HPLC grade |
| Hexanes | Commercially available | HPLC grade |
| Methanol | Commercially available | HPLC grade |
| Acetonitrile | Commercially available | HPLC grade |
| Formic Acid | Commercially available | >98% |
Step 1: Activation of Febuxostat
-
To a solution of febuxostat (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude febuxostat acyl chloride, which is used immediately in the next step.
Step 2: Coupling with Protected Glucuronic Acid (Koenigs-Knorr Reaction)
-
Dissolve the crude febuxostat acyl chloride in anhydrous toluene.
-
To this solution, add methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate bromide (1.1 eq) and silver carbonate (1.5 eq).
-
Protect the reaction mixture from light and heat it to 60-70 °C for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove silver salts.
-
Wash the celite pad with toluene and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected this compound.
Step 3: Deprotection
-
Dissolve the crude protected product in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (3.0 eq) in water.
-
Stir the reaction at 0 °C for 2-3 hours, monitoring the deprotection of both the methyl ester and acetyl groups by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1N HCl) to pH ~7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials or byproducts.
-
The aqueous layer containing the deprotected this compound is then subjected to purification.
Purification and Characterization
-
Purification: The final product can be purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Characterization:
-
LC-MS/MS: Confirm the molecular weight and fragmentation pattern. The expected molecular weight for this compound is approximately 492.12 g/mol . A characteristic fragmentation would be the neutral loss of the glucuronic acid moiety (176 Da).
-
NMR: Confirm the structure using 1H and 13C NMR spectroscopy. The spectra should show characteristic peaks for both the febuxostat and glucuronic acid moieties.
-
Data Presentation
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Description | Key Reagents | Solvent | Expected Yield |
| Activation | Formation of Febuxostat Acyl Chloride | Oxalyl Chloride, DMF (cat.) | DCM | >95% (crude) |
| Coupling | Koenigs-Knorr Reaction | Methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate bromide, Silver Carbonate | Toluene | 60-70% (crude) |
| Deprotection | Removal of acetyl and methyl protecting groups | Lithium Hydroxide | THF/Water | >90% (crude) |
| Purification | Preparative HPLC | - | Water/Acetonitrile | 30-40% (overall) |
Table 2: Analytical Characterization Data (Predicted)
| Technique | Parameter | Expected Result |
| LC-MS/MS | [M-H]⁻ | m/z 491.11 |
| Major Fragments | m/z 315.07 (Febuxostat aglycone), m/z 175.02 (Glucuronic acid fragment) | |
| ¹H NMR | Febuxostat Protons | Aromatic protons in the range of 7.0-8.5 ppm, isobutyl protons around 1.0 and 3.9 ppm, and thiazole methyl protons around 2.5 ppm. |
| Glucuronide Protons | Anomeric proton (H-1') around 5.5-5.8 ppm, other sugar protons between 3.5-4.5 ppm. | |
| ¹³C NMR | Febuxostat Carbons | Aromatic and thiazole carbons in the range of 110-170 ppm, nitrile carbon around 115 ppm, and isobutyl carbons at lower field strengths. |
| Glucuronide Carbons | Carboxyl carbon around 170-175 ppm, anomeric carbon (C-1') around 95-100 ppm, and other sugar carbons between 60-80 ppm. |
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound, a critical standard for research in drug metabolism and development. The detailed protocols and expected analytical data will aid researchers in producing and characterizing this important metabolite for their studies. Adherence to the described methods will facilitate the generation of a high-purity standard, enabling accurate and reliable experimental results.
Application Note: High-Resolution Mass Spectrometry for the Characterization of Febuxostat Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of febuxostat acyl glucuronide, a major metabolite of the gout medication febuxostat, using high-resolution mass spectrometry (HRMS). Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1] Understanding the metabolic fate of febuxostat, including the formation and characterization of its metabolites, is crucial for comprehensive drug development and safety assessment. This document outlines the experimental workflow from sample preparation to data analysis, enabling researchers to confidently identify and characterize this compound in various biological matrices.
Introduction
Febuxostat is primarily metabolized in the liver through both oxidation by cytochrome P450 enzymes and conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[2] One of the most significant metabolites is febuxostat acyl-β-D-glucuronide.[3] Acyl glucuronides are of particular interest in drug metabolism studies due to their potential to be chemically reactive and their implication in certain drug toxicities. Therefore, accurate and reliable analytical methods are essential for their characterization. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers the necessary sensitivity and specificity for the unambiguous identification of such metabolites through accurate mass measurements and detailed fragmentation analysis.
Metabolic Pathway of Febuxostat
Febuxostat undergoes extensive metabolism, with the acyl glucuronide conjugate being a major metabolite. Studies have shown that after an 80 mg oral dose of radiolabeled febuxostat, the acyl-glucuronide metabolite accounted for approximately 30% of the dose recovered in excreta.[4] In plasma, at 4 hours post-dose, febuxostat acyl-glucuronide represented about 4% of the total radioactivity.[4]
Experimental Protocol
This protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization based on the specific LC-HRMS system used.
Sample Preparation (Human Plasma)
A liquid-liquid extraction method is recommended for the extraction of febuxostat and its metabolites from human plasma.[5][6]
Reagents:
-
Human Plasma (blank, and study samples)
-
Febuxostat and this compound analytical standards
-
Febuxostat-d7 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl Tertiary Butyl Ether (MTBE)
-
0.1% Formic Acid in Water
Procedure:
-
To 100 µL of plasma sample in a polypropylene tube, add 100 µL of internal standard solution (Febuxostat-d7 in 50% acetonitrile).
-
Briefly vortex the mixture.
-
Add 100 µL of 0.1% formic acid and 2.0 mL of MTBE.
-
Vortex for 10 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Mass Range | 100 - 1000 m/z |
| Acquisition Mode | Full Scan and Data-Dependent MS/MS (ddMS2) |
| Resolution | > 20,000 FWHM |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation |
Data Analysis and Expected Results
Quantitative Data Summary
The following table summarizes key quantitative parameters for febuxostat and its acyl glucuronide metabolite.
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Retention Time (approx.) | % of Dose in Excreta[4] | % in Plasma (4h post-dose)[4] |
| Febuxostat | 317.1118 | 261.1284, 217.1389 | 5.8 min | ~15% | 85% |
| This compound | 493.1436 | 317.1118, 177.0550 | 4.2 min | ~30% | 4% |
Note: Exact m/z values and retention times may vary depending on the specific instrumentation and chromatographic conditions.
Fragmentation Pattern of this compound
The fragmentation of this compound in positive ion mode is expected to yield characteristic product ions. The most prominent fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176.0321 Da), resulting in the protonated febuxostat molecule at m/z 317.1118. Further fragmentation of the febuxostat backbone can also be observed.
Experimental Workflow Diagram
The overall experimental workflow for the characterization of this compound is depicted below.
Conclusion
This application note provides a comprehensive protocol for the characterization of this compound using high-resolution mass spectrometry. The detailed methodology for sample preparation, liquid chromatography, and HRMS analysis, combined with the expected quantitative data and fragmentation patterns, offers a robust framework for researchers in drug metabolism and pharmacokinetics. The application of this protocol will facilitate the accurate identification and characterization of this important metabolite, contributing to a deeper understanding of the disposition of febuxostat.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating Assay for Febuxostat Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2] The primary metabolic pathway for febuxostat involves glucuronidation to form febuxostat acyl glucuronide.[3][4] As a major metabolite, understanding the stability of this compound is critical for comprehending the overall disposition of the drug and for the development of robust analytical methods for its quantification in biological matrices.
This application note provides a detailed protocol for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. The methodology is based on established stability-indicating assays for the parent drug, febuxostat, and includes protocols for forced degradation studies to ensure the method's specificity in the presence of potential degradation products.
Metabolic Pathway of Febuxostat
Febuxostat undergoes extensive hepatic metabolism, primarily through conjugation with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, UGT1A9, and UGT2B7 being involved.[4] This process results in the formation of febuxostat acyl-β-D-glucuronide.[5][6]
Metabolic conversion of Febuxostat to its acyl glucuronide.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.
3.1.1. Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3.1.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution for 30 minutes at 80°C.[7] Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to the desired concentration.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for 30 minutes at 80°C.[7] Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), then dilute with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Dissolve the stressed sample in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[8] Prepare a sample by dissolving the solid or diluting the solution with the mobile phase.
Stability-Indicating HPLC Method
The following HPLC method is a starting point and should be optimized and validated for the specific analysis of this compound.
3.2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 15 mM ammonium acetate buffer (pH 4.8) (70:30 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 315 nm[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3.2.2. Method Validation:
The analytical method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for febuxostat is 5-25 µg/mL.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a similar febuxostat assay, LOD and LOQ were found to be 0.37 µg/mL and 1.13 µg/mL.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition and to demonstrate the specificity of the method.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Peak Purity of Analyte | Resolution between Analyte and Degradants |
| Acid Hydrolysis (0.1 N HCl, 80°C, 30 min) | [Insert Data] | [Insert Data] | [Insert Data] |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 30 min) | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal Degradation (Solid, 60°C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic Degradation (UV light) | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Workflow
The overall workflow for developing and validating the stability-indicating assay is depicted below.
Assay development and validation workflow.
Conclusion
The development of a robust stability-indicating assay for this compound is crucial for accurate quantification and stability assessment. The provided protocols for forced degradation and HPLC analysis, adapted from established methods for febuxostat, offer a solid foundation for this endeavor. It is imperative that the method is thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose in research and drug development. Studies have shown that febuxostat is more sensitive to acidic conditions than to oxidation and is highly resistant to alkaline, thermal, and photolytic degradation.[1][7] This information can guide the focus of the stability studies for its acyl glucuronide metabolite.
References
- 1. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 3. Febuxostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. caribjscitech.com [caribjscitech.com]
- 9. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Overcoming instability of Febuxostat Acyl Glucuronide in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the instability of febuxostat acyl glucuronide in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Febuxostat is primarily metabolized in the liver through glucuronidation to form febuxostat acyl-glucuronide, a major metabolite.[1][2] Acyl glucuronides are a class of metabolites known for their inherent instability in biological matrices like plasma. This instability can lead to inaccurate quantification of the metabolite and the parent drug, febuxostat, compromising the integrity of pharmacokinetic and pharmacodynamic studies.
Q2: What are the primary degradation pathways of this compound in plasma?
The instability of this compound in plasma is mainly attributed to two chemical reactions:
-
Hydrolysis: The ester linkage of the acyl glucuronide is susceptible to cleavage, reverting the metabolite back to the parent drug, febuxostat.
-
Acyl Migration: The acyl group can migrate from the 1-β position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid moiety. This intramolecular rearrangement forms isomeric glucuronides that may have different analytical properties and are not substrates for β-glucuronidase.
Both degradation pathways are significantly influenced by the pH and temperature of the plasma sample.
Q3: What are the immediate recommended steps upon collecting blood samples to ensure the stability of this compound?
To minimize the degradation of this compound, it is crucial to process blood samples immediately after collection. The key steps are:
-
Anticoagulant Selection: Collect whole blood in tubes containing an anticoagulant such as EDTA.
-
Low Temperature: Keep the blood samples on ice to slow down enzymatic and chemical degradation processes.
-
Prompt Centrifugation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.
-
Acidification: Immediately acidify the resulting plasma to a pH below 6.0.
-
Freezing: Store the acidified plasma samples at -80°C until analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma samples.
Issue 1: Low or undetectable levels of this compound.
| Possible Cause | Recommended Solution |
| Degradation during sample collection and processing. | Implement a strict and rapid sample handling protocol. Ensure blood samples are immediately placed on ice, centrifuged in a refrigerated centrifuge, and the plasma is acidified and frozen at -80°C without delay. |
| Suboptimal storage conditions. | Verify that plasma samples have been consistently stored at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquot samples into smaller volumes for single use. |
| Inappropriate analytical method. | Use a validated LC-MS/MS method optimized for the detection of febuxostat and its acyl glucuronide. Ensure the mobile phase composition and gradient are suitable for separating the analyte from potential interferences. |
Issue 2: High variability in measured concentrations of this compound across replicate samples.
| Possible Cause | Recommended Solution |
| Inconsistent sample handling. | Standardize the time between blood collection, centrifugation, and plasma acidification across all samples. Even minor delays can lead to significant differences in degradation. |
| Partial degradation of the analyte. | Review the entire workflow for potential sources of degradation. This includes the temperature of the autosampler and the pH of any buffers used during sample preparation. |
| Matrix effects in the LC-MS/MS analysis. | Employ stable isotope-labeled internal standards for both febuxostat and its acyl glucuronide to compensate for matrix effects and variations in instrument response. |
Issue 3: Overestimation of the parent drug (febuxostat) concentration.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound back to febuxostat. | This is a direct consequence of metabolite instability. Ensure immediate acidification of plasma samples to a pH of 5.0 to minimize hydrolysis. |
| In-source fragmentation during LC-MS/MS analysis. | The glucuronide metabolite can sometimes break down to the parent drug in the mass spectrometer's ion source. Optimize the ionization source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. Use a chromatographic method that separates febuxostat from its acyl glucuronide to prevent co-elution and misinterpretation of the signal. |
Data Presentation
The following tables summarize the expected stability of this compound under various conditions. Please note that specific quantitative data for the degradation rate of this compound is not extensively available in the public domain. The values presented here are estimates based on the known behavior of acyl glucuronides and should be confirmed by in-house stability experiments.
Table 1: Estimated Stability of this compound in Human Plasma at Different Temperatures (pH 7.4)
| Temperature | Estimated Half-life | Recommendations |
| Room Temperature (~25°C) | < 1 hour | Avoid at all costs. Process samples immediately on ice. |
| Refrigerated (4°C) | 2 - 4 hours | Temporary storage only. Process within 2 hours. |
| Frozen (-20°C) | Days to weeks | Suitable for short-term storage after acidification. |
| Ultra-low (-80°C) | Months | Recommended for long-term storage of acidified samples. |
Table 2: Estimated Influence of pH on the Stability of this compound in Human Plasma at 4°C
| pH | Estimated Stability | Rationale |
| 7.4 (Normal Plasma) | Highly Unstable | Prone to both hydrolysis and acyl migration. |
| 6.0 | Moderately Improved Stability | Reduced rate of hydrolysis and acyl migration. |
| 5.0 | Significantly Improved Stability | Acidic conditions inhibit the chemical reactions that cause degradation. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Blood Collection: Collect whole blood into pre-chilled vacuum tubes containing K2EDTA as an anticoagulant.
-
Immediate Cooling: Immediately place the blood collection tubes in an ice bath.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-chilled polypropylene tube.
-
Acidification: For every 1 mL of plasma, add 20 µL of 1M formic acid to lower the pH to approximately 5.0. Vortex gently to mix.
-
Storage: Immediately cap the tube and store the acidified plasma at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw the frozen, acidified plasma samples on ice.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard for both febuxostat and this compound to each plasma sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of febuxostat.
Caption: Instability pathways of this compound.
Caption: Workflow for stable sample analysis.
References
Technical Support Center: LC-MS/MS Analysis of Febuxostat Acyl Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Febuxostat Acyl Glucuronide.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape or Tailing for this compound
-
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
-
Answer: Peak tailing for a hydrophilic compound like an acyl glucuronide is a common issue. Here are the likely causes and how to address them:
-
Secondary Interactions with Column Silanols: Residual silanol groups on the silica-based column packing can interact with the polar glucuronide moiety.
-
Solution: Use a column with end-capping or a hybrid particle technology. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[1]
-
-
Inappropriate Mobile Phase Composition: A mobile phase with insufficient organic content may not effectively elute the analyte, leading to tailing.
-
Solution: Optimize the gradient elution profile. A shallower gradient may improve peak shape. Ensure the mobile phase is well-mixed and of high purity.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Implement a robust column washing procedure after each batch. If the problem persists, replace the column.
-
-
Problem 2: High Signal Variability and Poor Reproducibility
-
Question: I'm observing significant variability in the signal intensity of this compound between injections. What could be the cause?
-
Answer: High variability is often linked to matrix effects or analyte instability.
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer source.[2] Phospholipids are common culprits in plasma samples.[3]
-
Solution: Improve your sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than protein precipitation (PPT).[3] The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects.
-
-
Instability of Acyl Glucuronide: Acyl glucuronides can be unstable and prone to hydrolysis or intramolecular acyl migration, especially at non-neutral pH or elevated temperatures.[2]
-
Solution: Keep samples at a low temperature (e.g., 4°C) throughout the sample preparation process and in the autosampler.[4] Ensure the pH of the sample and mobile phase is optimized for stability. Acidic conditions are often preferred.
-
-
Problem 3: Low Signal Intensity or Inability to Reach Required LLOQ
-
Question: The signal for this compound is too low, and I can't achieve the desired lower limit of quantitation (LLOQ). How can I improve sensitivity?
-
Answer: Low signal intensity can be due to several factors, from sample preparation to mass spectrometer settings.
-
Inefficient Extraction: The high polarity of the glucuronide metabolite can make it difficult to extract from an aqueous biological matrix using traditional reversed-phase SPE or LLE with non-polar solvents.[2][5]
-
Suboptimal Mass Spectrometer Parameters: The MS parameters may not be optimized for this specific analyte.
-
Solution: Perform a thorough tuning of the mass spectrometer for this compound. Optimize the precursor and product ion selection, collision energy, and other source parameters (e.g., ion spray voltage, temperature).
-
-
Ion Suppression: As mentioned previously, matrix effects can significantly suppress the analyte signal.[2]
-
Solution: Implement more rigorous sample cleanup procedures. Diluting the sample can also reduce matrix effects, but this will also decrease the analyte concentration.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the analysis of this compound?
A1: The primary causes of matrix effects are co-eluting endogenous compounds from the biological matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[2] For plasma samples, phospholipids are a major source of ion suppression.[3] Due to the hydrophilic nature of this compound, it often elutes early in a reversed-phase chromatographic run, a region where many polar matrix components also elute, increasing the risk of ion suppression.[2]
Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?
A2: While there is no single "best" technique for all situations, some are generally more effective than others for reducing matrix effects for polar metabolites like acyl glucuronides.
-
Protein Precipitation (PPT): This is a simple and fast technique but is often the least effective at removing matrix components, particularly phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT, especially if the pH of the aqueous phase is optimized to ensure the analyte is in a neutral form, enhancing its partitioning into the organic solvent.[2][3]
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for cleaning up complex biological samples. For a polar analyte like this compound, a mixed-mode or anion-exchange SPE sorbent may provide better retention and cleanup than a standard reversed-phase sorbent.[4]
Q3: How can I assess the extent of matrix effects in my assay?
A3: The most common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. A significant difference in peak areas indicates the presence of ion suppression or enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended for the bioanalysis of this compound. A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects.[6] This allows for accurate correction of signal suppression or enhancement, leading to more reliable and reproducible quantitative results.
Q5: What are the key considerations for the chromatographic separation of this compound?
A5: Key considerations include:
-
Column Choice: A C18 column is commonly used, but for a polar analyte, a column with a polar end-capping or a phenyl-hexyl phase might provide better retention and peak shape.
-
Mobile Phase: An acidic mobile phase (e.g., containing 0.1% formic acid) is generally preferred to improve peak shape by suppressing silanol interactions and to promote better ionization in positive ion mode.[1]
-
Gradient Elution: A well-optimized gradient is crucial to separate the hydrophilic acyl glucuronide from other polar matrix components that elute early in the chromatogram. A shallow gradient can improve resolution in this region.[2]
Quantitative Data Summary
The following tables summarize expected performance characteristics of different sample preparation techniques for the analysis of this compound. Note: These are generalized expectations based on the properties of acyl glucuronides and may need to be optimized for your specific matrix and LC-MS/MS system.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Relative Matrix Effect | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | High | Good | High |
| Liquid-Liquid Extraction (LLE) | Medium | Moderate to Good | Medium |
| Solid-Phase Extraction (SPE) | Low | Good to Excellent | Low to Medium |
Table 2: Expected Recovery and Matrix Effect Values
| Technique | Expected Analyte Recovery (%) | Expected Matrix Factor (MF) |
| Protein Precipitation (PPT) | 85 - 105 | 0.4 - 1.5 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 0.7 - 1.2 |
| Solid-Phase Extraction (SPE) | 80 - 100 | 0.85 - 1.15 |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix divided by the peak response in the absence of matrix. A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d4).
-
Add 50 µL of 1 M formic acid to acidify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of this compound standard.
Visualizations
Caption: Metabolic pathway of Febuxostat.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
References
- 1. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide [mdpi.com]
Technical Support Center: Optimizing Chromatographic Separation of Febuxostat and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of febuxostat and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of febuxostat.
Q1: My febuxostat peak is fronting. What is the likely cause and solution?
A: Peak fronting, where the front of the peak is sloped, is a common issue.
-
Likely Cause: Initial method development for febuxostat using a simple water-acetonitrile mobile phase has been shown to cause sharp peaks with significant fronting. This can occur even when the mobile phase composition or flow rate is altered.
-
Solution: The most effective solution is to modify the mobile phase. Incorporating a buffer at a controlled pH is critical. For example, changing the mobile phase to a sodium acetate buffer (pH 4.0) and acetonitrile mixture (e.g., 40:60 v/v) can resolve the peak fronting, resulting in a well-resolved, symmetrical peak.
Q2: I'm observing peak tailing for febuxostat. What are the potential causes and how can I fix it?
A: Peak tailing, where the back of the peak is elongated, can compromise peak integration and resolution.
-
Potential Causes:
-
Secondary Interactions: Acidic silanol groups on the surface of silica-based C18 columns can interact with the analyte, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between ionized analyte molecules and the stationary phase.[1]
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can lead to peak shape distortion.[1]
-
Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak broadening and tailing.[1]
-
-
Solutions:
-
Adjust Mobile Phase pH: Using a buffer (e.g., phosphate or acetate) at a pH between 3 and 4 can suppress the ionization of silanol groups and ensure febuxostat is in a single ionic state.[2]
-
Use a High-Purity Column: Modern, high-purity silica columns with end-capping minimize exposed silanol groups, reducing the chance of tailing.
-
Clean the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.
-
Reduce Sample Concentration: Dilute the sample to ensure you are working within the column's linear range.
-
Q3: How can I achieve a short run time while separating febuxostat from its metabolites and potential impurities?
A: Optimizing for speed without sacrificing resolution is a key goal.
-
Strategy 1: UPLC/UHPLC Systems: Ultra-high performance liquid chromatography (UHPLC) systems, which use columns with smaller particle sizes (e.g., sub-2 µm), can significantly reduce run times while maintaining or even improving resolution.
-
Strategy 2: Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be highly effective. Start with a weaker mobile phase to retain and resolve early-eluting compounds and ramp up the organic solvent percentage to quickly elute more retained compounds like febuxostat. A method for febuxostat and its impurities has been developed using a gradient of methanol/phosphate buffer and acetonitrile.[3]
-
Strategy 3: Higher Flow Rates: Increasing the flow rate can shorten the analysis time. However, this may also increase backpressure and potentially decrease resolution. This parameter should be optimized carefully. For example, a flow rate of 1.2 mL/min has been used effectively in some HPLC methods.
Q4: What is a reliable method for extracting febuxostat and its metabolites from plasma?
A: The choice of extraction method depends on the required sensitivity and the analytical instrumentation.
-
Protein Precipitation (PP): This is a simple and fast method suitable for many applications. It involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins. The supernatant can then be directly injected or evaporated and reconstituted.[4][5] This method is often used in HPLC-Fluorescence and some LC-MS/MS applications.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. Solvents like methyl tertiary butyl ether or diethyl ether have been used successfully for febuxostat.[6][7] This is often preferred for high-sensitivity LC-MS/MS analysis to minimize matrix effects.
-
Salting-Out Assisted Liquid–Liquid Extraction (SALLE): This is a variation of LLE where a salt is added to the aqueous phase to promote the transfer of the analyte into the organic solvent, potentially increasing extraction recovery.[2]
Experimental Protocols & Methodologies
Below are detailed protocols for the analysis of febuxostat, synthesized from validated methods.
Protocol 1: Stability-Indicating RP-HPLC Method for Febuxostat
This protocol is designed for the quantification of febuxostat in pharmaceutical formulations and for stability studies.
-
Instrumentation: Shimadzu HPLC system with a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Sodium acetate buffer (pH 4.0) and acetonitrile in a 40:60 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Run Time: 10 minutes.
-
-
Sample Preparation (For Tablets):
-
Weigh and crush tablets to get a powder equivalent to 50 mg of febuxostat.
-
Transfer to a 50 mL volumetric flask with 25-30 mL of methanol and shake for 15 minutes.
-
Make up the volume to 50 mL with methanol.
-
Filter through a 0.45 µm filter.
-
Further dilute the solution with the mobile phase to the desired concentration (e.g., 100 µg/mL).
-
Protocol 2: LC-MS/MS Method for Febuxostat in Human Plasma
This protocol is suitable for pharmacokinetic and bioequivalence studies requiring high sensitivity and selectivity.
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample in a polypropylene tube, add 100 µL of internal standard solution (e.g., Febuxostat-d7).[6]
-
Vortex briefly.
-
Add 100 µL of 0.1% formic acid, followed by 2.0 mL of methyl tertiary butyl ether.[6]
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.[6]
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Quantitative Data Summary
The following tables summarize typical chromatographic parameters and performance data from various published methods.
Table 1: Comparison of HPLC & LC-MS/MS Chromatographic Conditions
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC)[8] | Method 3 (LC-MS/MS)[6] | Method 4 (HPLC-Fluorescence)[4] |
| Column | C18 (250x4.6 mm, 5µm) | Symmetry C18 (250x4.6 mm, 5µm) | Ascentis Express C18 (50x4.6 mm, 3.5µm) | Luna C18 |
| Mobile Phase | Sodium Acetate Buffer (pH 4.0) : ACN (40:60) | ACN : Methanol (70:30) | 10 mM Ammonium Formate : ACN (20:80) | Acetic Acid (0.032%) in ACN:Water (60:40) |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.8 mL/min | 1.5 mL/min |
| Detection | UV at 254 nm | UV at 314 nm | MS/MS (MRM) | Fluorescence (Ex: 320 nm, Em: 380 nm) |
| Retention Time | 3.49 min | 2.9 min | < 2.5 min | < 8 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 (RP-HPLC) | Method 2 (LC-MS/MS)[7] | Method 3 (HPLC-Fluorescence)[4] |
| Linearity Range | 0.1–200 µg/mL | 1–6000 ng/mL | 5–10000 ng/mL |
| Correlation (R²) | 0.9999 | > 0.99 | Not specified |
| LOD | 0.0257 µg/mL | Not specified | Not specified |
| LOQ | 0.0783 µg/mL | 1 ng/mL | 7.5 ng/mL |
| Precision (%RSD) | Intra-day: 0.29–0.41% Inter-day: 0.63–0.76% | Intra-day: 1.29–9.19% Inter-day: 2.85–7.69% | Inter-day: ≤ 14.5% |
| Accuracy/Recovery | Not specified | Not specified | 90–115% |
Visualized Workflows and Pathways
Metabolism of Febuxostat
Febuxostat is extensively metabolized in the liver. The primary pathways are glucuronidation and, to a lesser extent, oxidation by cytochrome P450 enzymes.[3][8] Oxidation leads to the formation of several active metabolites, including 67M-1, 67M-2, and 67M-4.[3][4]
Caption: Major metabolic pathways of febuxostat in the liver.
General Experimental Workflow for Febuxostat Analysis in Plasma
This diagram outlines the typical steps involved from sample collection to final data analysis for quantifying febuxostat in a biological matrix like plasma.
Caption: Standard workflow for plasma sample analysis.
Troubleshooting Logic for Poor Peak Shape
When encountering suboptimal peak shapes, this decision tree can help diagnose the root cause and identify the correct solution.
Caption: A decision tree for troubleshooting common peak shape issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. ijrpr.com [ijrpr.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Febuxostat (67m-4) | 407582-49-4 | Benchchem [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hplc.eu [hplc.eu]
- 7. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Addressing in-source fragmentation of Febuxostat Acyl Glucuronide in mass spectrometry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Febuxostat and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of Febuxostat Acyl Glucuronide, particularly focusing on in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation, also known as in-source collision-induced dissociation (CID), is a phenomenon where analyte ions fragment within the ion source of a mass spectrometer before they are mass analyzed.[1] For this compound, this is a significant issue because the glucuronide moiety can easily cleave off, generating a fragment ion that has the same mass-to-charge ratio (m/z) as the parent Febuxostat.[1] This can lead to an overestimation of the parent drug concentration and inaccurate pharmacokinetic data, especially if the metabolite is not chromatographically separated from the parent drug.
Q2: What are the main factors influencing the in-source fragmentation of this compound?
A2: The primary factor is the cone voltage (also referred to as fragmentor voltage or declustering potential, depending on the instrument manufacturer).[1] Higher cone voltages increase the energy of ions entering the mass spectrometer, leading to greater in-source fragmentation.[1] Other factors include the ion source temperature and the choice of ionization mode (positive vs. negative electrospray ionization).
Q3: How can I minimize or prevent in-source fragmentation of this compound?
A3: Several strategies can be employed:
-
Optimize Cone Voltage: This is the most critical parameter. Lowering the cone voltage is the most effective way to reduce in-source fragmentation.[1]
-
Chromatographic Separation: Ensure baseline separation of Febuxostat from its acyl glucuronide metabolite. This is a fundamental requirement for accurate quantification.
-
Choice of Ionization Mode: For acyl glucuronides, analysis in negative ion mode (ESI-) can often reduce in-source fragmentation compared to positive ion mode.
-
Ammonium Adducts: In positive ion mode, monitoring the ammonium adduct of the parent drug, if formed, may offer a way to quantify the parent drug without interference from the in-source fragmentation of the acyl glucuronide.
Q4: What are the typical precursor and product ions for Febuxostat in LC-MS/MS analysis?
A4: In positive ion mode, the precursor to product ion transition for Febuxostat is typically m/z 317.1 → 261.1.[2] In some methods, a transition of m/z 315.3 → 271.3 in negative ion mode has also been reported.[3][4] For deuterated internal standards like Febuxostat-d7 or Febuxostat-d9, the transitions are adjusted accordingly (e.g., m/z 324.2 → 262.1 for Febuxostat-d7 and m/z 324.3 → 280.3 for Febuxostat-d9).[2][3]
Q5: Are there any special considerations for sample preparation and handling of this compound?
A5: Yes. Acyl glucuronides are known to be unstable and can undergo hydrolysis back to the parent drug, especially at physiological pH. It is crucial to keep samples, stock solutions, and extracts at low temperatures and acidic pH to minimize this degradation. Common sample preparation techniques for Febuxostat and its metabolites in plasma include liquid-liquid extraction (LLE) and protein precipitation (PP).[2][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Overestimation of Febuxostat Concentration | In-source fragmentation of this compound. | 1. Lower the cone voltage in your MS method. 2. Improve chromatographic separation between Febuxostat and its glucuronide metabolite. 3. Consider switching to negative ion mode (ESI-). |
| Poor Peak Shape for Febuxostat | Inappropriate mobile phase composition or pH. | 1. Ensure the mobile phase contains a suitable organic modifier (e.g., acetonitrile) and an additive like formic acid or ammonium formate to ensure good peak shape and ionization.[2][3] |
| Low Signal Intensity for this compound | In-source fragmentation leading to a decrease in the precursor ion intensity. | 1. Systematically reduce the cone voltage to find an optimal value that balances ionization efficiency and fragmentation. |
| Inconsistent Results Between Batches | Instability of this compound in the matrix or during sample preparation. | 1. Ensure consistent and controlled conditions for sample collection, storage (at -30°C or lower), and extraction.[5] 2. Minimize the time samples are at room temperature or physiological pH. |
| No Detection of this compound | The metabolite may be present at very low concentrations or is being lost during sample preparation. | 1. Optimize the extraction procedure for a more polar analyte like a glucuronide. 2. Check the stability of the metabolite in the matrix and during the analytical process. |
Data Presentation
Table 1: Effect of Cone Voltage on In-Source Fragmentation of a Representative Acyl Glucuronide
This table illustrates the general trend of how cone voltage affects the in-source fragmentation of acyl glucuronides, leading to the formation of the parent drug's ion. The values are representative and should be optimized for your specific instrument and compound.
| Cone Voltage (V) | Relative Abundance of Acyl Glucuronide [M+H]⁺ | Relative Abundance of Parent Drug Fragment [Aglycone+H]⁺ |
| 20 | 95% | 5% |
| 40 | 70% | 30% |
| 60 | 40% | 60% |
| 80 | 15% | 85% |
Note: This data is illustrative of the expected trend. Actual values will vary depending on the specific acyl glucuronide, mass spectrometer, and source conditions.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of Febuxostat in Human Plasma
This protocol is a composite based on several published methods.[2][3][5][6]
1. Sample Preparation (Liquid-Liquid Extraction) [2][5]
-
To 100 µL of human plasma, add 100 µL of internal standard solution (e.g., Febuxostat-d7 in methanol).
-
Add 100 µL of 0.1% formic acid and vortex briefly.
-
Add 2.0 mL of extraction solvent (e.g., diethyl ether or methyl tertiary butyl ether) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
Column: C18 column (e.g., Hypersil Gold C18, 100 x 2.1 mm, 1.9 µm or Zorbax C18).[2][3]
-
Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium formate.[2][3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to ensure separation of Febuxostat from its metabolites and other matrix components.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Key Parameters to Optimize:
-
Cone Voltage: Start with a low value (e.g., 20 V) and incrementally increase to assess the onset of in-source fragmentation.
-
Collision Energy: Optimize for the specific MRM transitions.
-
Source Temperature: Typically in the range of 120-150°C.
-
Desolvation Temperature: Typically in the range of 350-500°C.
-
Visualizations
References
- 1. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: pH-Dependent Stability of Febuxostat Acyl Glucuronide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of febuxostat acyl glucuronide (F-AG) in biological matrices. Understanding the stability of this major metabolite is crucial for accurate bioanalytical method development, pharmacokinetic studies, and toxicological risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a major metabolite of febuxostat, a medication used to treat gout and hyperuricemia.[1][2][3][4][5] It is formed in the liver through a process called glucuronidation.[2] Acyl glucuronides as a class of metabolites are known to be chemically unstable, particularly in aqueous environments like biological matrices. They can undergo hydrolysis back to the parent drug (febuxostat) and intramolecular rearrangement (acyl migration), which can lead to inaccurate quantification in pharmacokinetic studies and potentially contribute to toxicity.
Q2: What are the primary degradation pathways of this compound?
A2: The two primary degradation pathways for F-AG, like other acyl glucuronides, are:
-
Hydrolysis: The ester linkage of the glucuronide is cleaved, releasing the parent drug, febuxostat. This reaction is pH-dependent.
-
Acyl Migration: The febuxostat molecule shifts its position on the glucuronic acid ring, forming various positional isomers. This intramolecular rearrangement is also influenced by pH.
Q3: How does pH affect the stability of this compound?
A3: The stability of F-AG is highly dependent on the pH of the biological matrix.
-
Acidic Conditions (pH < 6): Generally, F-AG is more stable at acidic pH. Lowering the pH of plasma or urine samples immediately after collection can help to minimize degradation.
-
Neutral to Basic Conditions (pH ≥ 7): At physiological pH (around 7.4) and in basic conditions, F-AG is prone to both hydrolysis and acyl migration. The rate of these degradation reactions increases as the pH becomes more alkaline.
Q4: What are the implications of F-AG instability for my experiments?
A4: Instability of F-AG can lead to several experimental issues:
-
Underestimation of F-AG concentrations: If F-AG degrades during sample collection, processing, or storage, its measured concentration will be artificially low.
-
Overestimation of febuxostat concentrations: Hydrolysis of F-AG back to febuxostat will lead to falsely elevated levels of the parent drug.
-
Inaccurate pharmacokinetic parameters: Inaccurate measurements of both the metabolite and parent drug will result in erroneous calculations of key pharmacokinetic parameters such as half-life, clearance, and AUC (area under the curve).
-
Misinterpretation of toxicological data: The reactivity of acyl glucuronides has been linked to potential toxicity. Inaccurate assessment of F-AG levels could lead to a misunderstanding of its toxicological profile.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable F-AG levels in plasma/urine samples. | Degradation of F-AG due to inappropriate sample handling (e.g., delayed processing, storage at neutral or basic pH). | - Immediately acidify samples to a pH between 4 and 5 upon collection using a suitable buffer (e.g., citrate or phosphate buffer).- Keep samples on ice during processing and store them at -80°C as soon as possible. |
| High variability in F-AG concentrations between replicate samples. | Inconsistent sample handling procedures leading to varying degrees of degradation. | - Standardize the entire sample handling workflow, from collection to analysis.- Ensure consistent timing for each step and uniform temperature control. |
| Parent febuxostat concentrations are higher than expected. | Back-conversion of F-AG to febuxostat via hydrolysis during sample handling or analysis. | - Implement the sample stabilization procedures mentioned above.- During LC-MS/MS analysis, ensure the mobile phase is sufficiently acidic to prevent on-column hydrolysis. |
| Multiple peaks observed for F-AG in the chromatogram. | Acyl migration leading to the formation of positional isomers of F-AG. | - This is an inherent property of acyl glucuronides. Ensure your analytical method can chromatographically resolve the major isomers or that the quantification method accounts for the sum of all isomers if they are not separable.- Optimize the chromatographic gradient and column chemistry for better separation. |
Experimental Protocols
Protocol 1: Assessment of pH-Dependent Stability of this compound in Human Plasma
This protocol outlines a general procedure to determine the stability of F-AG at different pH values in human plasma.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound (analytical standard)
-
Febuxostat (analytical standard)
-
Phosphate or citrate buffers of various pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.0)
-
Internal standard (e.g., a stable isotope-labeled version of febuxostat or F-AG)
-
Acetonitrile or methanol for protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare fortified plasma samples: Spike human plasma with a known concentration of F-AG.
-
pH adjustment: Aliquot the fortified plasma and adjust the pH of each aliquot to the desired value using the prepared buffers.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) to mimic physiological conditions.
-
Time points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), take an aliquot from each pH-adjusted sample.
-
Sample preparation: Immediately stop the degradation by adding ice-cold acetonitrile or methanol containing the internal standard to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the concentrations of both F-AG and febuxostat using a validated LC-MS/MS method.
-
Data analysis: Plot the concentration of F-AG versus time for each pH value. Calculate the degradation rate constant and the half-life (t½) at each pH.
Data Presentation
The following table provides a template for summarizing the quantitative data from a pH-dependent stability study. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the public domain.
| pH | Incubation Temperature (°C) | Half-life (t½) of F-AG (hours) | % Febuxostat formed at 4 hours |
| 4.0 | 37 | > 24 | < 1% |
| 5.0 | 37 | 18.5 | 5% |
| 6.0 | 37 | 8.2 | 15% |
| 7.4 | 37 | 2.1 | 45% |
| 8.0 | 37 | 0.8 | 70% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Back-Conversion of Febuxostat Acyl Glucuronide
For researchers, scientists, and drug development professionals, accurate quantification of drug metabolites is critical for robust pharmacokinetic and pharmacodynamic studies. Febuxostat, a potent xanthine oxidase inhibitor, is primarily metabolized to febuxostat acyl-β-D-glucuronide (FAG). A significant challenge in the bioanalysis of febuxostat is the inherent instability of FAG, which can hydrolyze back to the parent drug, febuxostat, leading to an overestimation of febuxostat concentrations and inaccurate pharmacokinetic profiles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-conversion of FAG to febuxostat during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is febuxostat acyl glucuronide (FAG) back-conversion?
A1: this compound is an ester conjugate that is susceptible to hydrolysis, a chemical reaction where the molecule is cleaved by reaction with water. This hydrolysis results in the formation of the parent drug, febuxostat, and glucuronic acid. This process is often referred to as "back-conversion." This reaction can be catalyzed by changes in pH and temperature, as well as by enzymes present in biological samples.
Q2: Why is it important to minimize FAG back-conversion?
Q3: What are the main factors that promote the back-conversion of FAG?
A3: The primary factors that promote the hydrolysis of FAG are:
-
pH: The stability of acyl glucuronides is highly pH-dependent.[1] Back-conversion is generally accelerated at both acidic and alkaline pH, with the greatest stability typically observed in a slightly acidic pH range.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of FAG.
-
Enzymatic Activity: Enzymes such as β-glucuronidases, which are present in various biological matrices like plasma and tissue homogenates, can enzymatically cleave the glucuronide moiety from FAG, leading to the formation of febuxostat.[2]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable steps to minimize FAG back-conversion.
Issue 1: Inconsistent or unexpectedly high febuxostat concentrations in plasma/serum samples.
This could be a primary indicator of FAG back-conversion during sample collection, processing, or storage.
Troubleshooting Steps:
-
Optimize Blood Collection:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Immediately place the collected blood on ice or in a refrigerated rack.
-
-
Rapid Plasma/Serum Separation:
-
Centrifuge the blood samples as soon as possible after collection, preferably within 30 minutes, at a refrigerated temperature (e.g., 4°C).
-
-
pH Adjustment:
-
Immediately after separating the plasma or serum, lower the pH to a range of 4-5 by adding a small volume of a suitable buffer (e.g., citric acid or acetic acid). This creates a more stable environment for the acyl glucuronide.
-
-
Low-Temperature Storage:
-
Store plasma/serum samples at ultra-low temperatures (-70°C or lower) immediately after processing. Avoid repeated freeze-thaw cycles.
-
Issue 2: Variability in results between different sample batches or time points.
This may suggest inconsistent handling procedures or degradation of FAG over time.
Troubleshooting Steps:
-
Standardize Sample Handling Protocol: Ensure all samples are processed using a consistent and validated protocol. Document every step, from collection to analysis.
-
Assess Stability in Matrix: Conduct in-vitro stability experiments to determine the rate of FAG degradation in your specific biological matrix (e.g., human plasma, rat plasma) under your experimental conditions.
-
Use of β-glucuronidase Inhibitors: For studies involving matrices with high β-glucuronidase activity (e.g., certain tissue homogenates), consider adding a β-glucuronidase inhibitor, such as saccharolactone, to your samples immediately after collection.[2]
Quantitative Data on FAG Stability
Table 1: Conceptual Representation of this compound Half-Life under Different Conditions
| Condition | pH | Temperature (°C) | Expected Half-life |
| Optimal Storage | 4-5 | -70 | Very Long (Months to Years) |
| Refrigerated Storage | 4-5 | 4 | Moderate (Days to Weeks) |
| Room Temperature | 4-5 | 25 | Short (Hours to Days) |
| Physiological | 7.4 | 37 | Very Short (Minutes to Hours) |
| Alkaline | > 8 | 37 | Extremely Short (Minutes) |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Plasma
This protocol outlines a method to determine the in-vitro stability of FAG in human plasma at different pH and temperature conditions.
Materials:
-
Febuxostat and this compound analytical standards
-
Human plasma (pooled, with anticoagulant)
-
Phosphate buffer (various pH values, e.g., 4.0, 5.0, 6.0, 7.4)
-
Internal standard (e.g., febuxostat-d7)
-
Acetonitrile (ACN) with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Spike a known concentration of FAG into pre-warmed (37°C) human plasma, buffered to the desired pH.
-
-
Incubation:
-
Incubate the spiked plasma samples at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold ACN with 0.1% formic acid and the internal standard to stop the degradation reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method for the simultaneous quantification of febuxostat and FAG.
-
-
Data Analysis:
-
Plot the concentration of FAG versus time and calculate the half-life (t½) of FAG at each condition.
-
Protocol 2: Validated LC-MS/MS Method for Simultaneous Quantification of Febuxostat and FAG
This protocol provides a general framework for developing a sensitive and specific LC-MS/MS method.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.
-
Column Temperature: Maintain the column at a controlled temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode should be optimized for both analytes.
-
Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for febuxostat, FAG, and the internal standard.
-
Example Febuxostat Transition: m/z 317.1 → 261.1[3]
-
FAG and internal standard transitions need to be determined empirically.
-
-
Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity.
Validation:
Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.
Visualizations
Diagram 1: Febuxostat Metabolism and Back-Conversion Pathway
Caption: Metabolic pathway of febuxostat to its acyl glucuronide and the reversible back-conversion.
Diagram 2: Experimental Workflow for FAG Stability Assessment
Caption: Workflow for determining the in-vitro stability of this compound.
By implementing these best practices and understanding the factors that influence the stability of this compound, researchers can significantly improve the accuracy and reliability of their bioanalytical data.
References
- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: "Futile Cycling" of Febuxostat Acyl Glucuronide in Renal Impairment Models
Welcome to the technical support center for researchers investigating the "futile cycling" of febuxostat acyl glucuronide (FAG) in renal impairment models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "futile cycling" of this compound?
A1: "Futile cycling" refers to a phenomenon where the this compound metabolite, formed primarily in the liver, is hydrolyzed back to the parent drug, febuxostat. This cycle of glucuronidation and subsequent hydrolysis can be exacerbated in renal impairment.[1] In healthy individuals, FAG is efficiently eliminated by the kidneys. However, in patients with renal impairment, the clearance of the polar FAG is reduced, leading to its accumulation in the plasma. This increased residence time allows for greater enzymatic or chemical hydrolysis back to the less polar parent drug, febuxostat, which can then re-enter circulation. This cycle can alter the pharmacokinetic profile of febuxostat, potentially leading to increased exposure.
Q2: Why is it important to study the futile cycling of febuxostat in the context of renal impairment?
A2: Studying this phenomenon is crucial for several reasons:
-
Pharmacokinetic Alterations: Futile cycling can lead to a prolonged half-life and increased overall exposure (AUC) of febuxostat, which might not be predicted by simple clearance models.
-
Dosing Adjustments: Understanding the extent of futile cycling is important for determining appropriate dose adjustments for patients with varying degrees of renal impairment to ensure efficacy and safety.[2]
-
Drug-Drug Interactions: The altered pharmacokinetics can potentially increase the risk of drug-drug interactions.
-
Toxicity: While febuxostat is generally well-tolerated in patients with mild to moderate renal impairment, understanding its disposition in severe renal impairment is critical to avoid potential toxicity associated with elevated drug levels.[2][3]
Q3: What are the key enzymes involved in the futile cycling of this compound?
A3: The futile cycle involves two main classes of enzymes:
-
UDP-Glucuronosyltransferases (UGTs): These enzymes, primarily in the liver, are responsible for the formation of this compound.
-
Esterases: These enzymes, present in plasma, liver, and other tissues, are responsible for the hydrolysis of the acyl glucuronide back to febuxostat. The specific esterases involved in FAG hydrolysis are not well-characterized but may include carboxylesterases. Renal impairment can lead to decreased activity of some antioxidant enzymes, which may include certain esterases.[4]
Q4: What in vitro models can be used to investigate the futile cycling of FAG?
A4: Several in vitro models can be employed:
-
Human Liver Microsomes (HLM) and Kidney Microsomes (HKM): These subcellular fractions contain UGTs and some esterases and can be used to study both the formation and hydrolysis of FAG.
-
Hepatocytes (freshly isolated or cryopreserved): These provide a more complete cellular system with both phase I and phase II enzymes, as well as transporters.
-
Plasma from healthy volunteers and patients with renal impairment: Incubating FAG in plasma from different populations can directly assess its stability and the rate of hydrolysis.
-
Recombinant UGT enzymes: To study the specific UGT isoforms involved in febuxostat glucuronidation.
Troubleshooting Guides
Issue 1: High variability in FAG hydrolysis rates in in vitro assays.
-
Possible Cause 1: Instability of FAG. Acyl glucuronides are known to be chemically unstable and can undergo intramolecular rearrangement (acyl migration) and hydrolysis at physiological pH.
-
Troubleshooting Tip: Perform all experiments at 4°C whenever possible. Prepare fresh solutions of FAG immediately before use. Include control incubations without enzyme sources to assess the rate of non-enzymatic hydrolysis.
-
-
Possible Cause 2: Inter-individual variability in enzyme activity. There can be significant differences in UGT and esterase activity between different lots of human-derived materials (microsomes, hepatocytes, plasma).
-
Troubleshooting Tip: Use pooled human liver or kidney microsomes from multiple donors to average out individual variability. If using single-donor preparations, characterize their baseline enzyme activities with probe substrates.
-
-
Possible Cause 3: Contamination with β-glucuronidase. Microsomal preparations can sometimes be contaminated with β-glucuronidases, which can cleave the glucuronide moiety.
-
Troubleshooting Tip: Include a β-glucuronidase inhibitor, such as saccharo-1,4-lactone, in your incubation mixtures to prevent the hydrolysis of the glucuronide by this enzyme.
-
Issue 2: Difficulty in quantifying both febuxostat and FAG accurately.
-
Possible Cause 1: Poor chromatographic separation. Febuxostat and FAG have different polarities, which can make their simultaneous analysis challenging.
-
Troubleshooting Tip: Develop a robust LC-MS/MS method with a gradient elution program that allows for the separation of both analytes. Use a C18 column with a suitable mobile phase, such as acetonitrile and water with a formic acid modifier.
-
-
Possible Cause 2: In-source fragmentation of FAG. The acyl glucuronide bond can be labile in the mass spectrometer source, leading to the formation of the parent drug ion and underestimation of the FAG concentration.
-
Troubleshooting Tip: Optimize the mass spectrometry source parameters (e.g., collision energy, cone voltage) to minimize in-source fragmentation. Use a stable isotope-labeled internal standard for both febuxostat and FAG if available.
-
-
Possible Cause 3: Matrix effects. Components in the biological matrix (plasma, microsomal incubations) can interfere with the ionization of the analytes.
-
Troubleshooting Tip: Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. Evaluate matrix effects during method validation by comparing the response of the analytes in the matrix to that in a clean solution.
-
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of Febuxostat in Subjects with Normal and Impaired Renal Function.
(Note: The following data is illustrative and compiled from general knowledge of febuxostat pharmacokinetics and the principles of futile cycling. Actual values may vary depending on the specific study population and design.)
| Parameter | Normal Renal Function | Mild Renal Impairment | Moderate Renal Impairment | Severe Renal Impairment |
| Febuxostat Cmax (ng/mL) | ~2500 | ~2700 | ~3000 | ~3500 |
| Febuxostat AUC (ngh/mL) | ~8000 | ~9500 | ~12000 | ~15000 |
| Febuxostat t1/2 (h) | ~5-8 | ~6-9 | ~8-12 | ~10-15 |
| FAG Cmax (ng/mL) | ~1000 | ~1500 | ~2500 | ~4000 |
| FAG AUC (ngh/mL) | ~4000 | ~7000 | ~15000 | ~25000 |
| Renal Clearance of FAG (mL/min) | ~150 | ~100 | ~50 | <30 |
Table 2: Illustrative In Vitro Hydrolysis of this compound.
(Note: This data is hypothetical and for illustrative purposes to demonstrate expected trends.)
| In Vitro System | Condition | Half-life of FAG (min) |
| Human Plasma | Healthy Donor | ~120 |
| Patient with Severe Renal Impairment | ~90 | |
| Human Liver Microsomes | Standard Incubation | ~60 |
| + Esterase Inhibitor (e.g., BNPP) | >240 | |
| Human Kidney Microsomes | Healthy Donor | ~90 |
| Simulated Uremic Conditions | ~75 |
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound in Human Plasma
-
Objective: To determine the rate of hydrolysis of FAG in plasma from healthy subjects and patients with renal impairment.
-
Materials:
-
Febuxostat and this compound standards.
-
Pooled human plasma from healthy donors.
-
Plasma from patients with varying degrees of renal impairment (mild, moderate, severe).
-
Internal standard (e.g., febuxostat-d7).
-
Acetonitrile, Formic Acid.
-
-
Procedure:
-
Pre-warm plasma samples to 37°C.
-
Spike FAG into the plasma samples to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant for the concentrations of febuxostat and FAG using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of FAG versus time and determine the half-life of hydrolysis.
-
Plot the formation of febuxostat over time.
-
Compare the hydrolysis rates between plasma from healthy and renally impaired subjects.
-
Protocol 2: In Vitro Metabolism of Febuxostat in Human Kidney Microsomes
-
Objective: To investigate the formation and hydrolysis of FAG in a system containing renal enzymes.
-
Materials:
-
Febuxostat and this compound standards.
-
Pooled human kidney microsomes (HKM).
-
UDPGA (uridine 5'-diphosphoglucuronic acid).
-
Alamethicin.
-
Potassium phosphate buffer (pH 7.4).
-
Internal standard.
-
-
Procedure for Glucuronidation:
-
Pre-incubate HKM with alamethicin (to activate UGTs) in potassium phosphate buffer at 37°C for 15 minutes.
-
Add febuxostat to the incubation mixture.
-
Initiate the reaction by adding UDPGA.
-
At various time points, quench the reaction with ice-cold acetonitrile containing the internal standard.
-
Analyze for FAG formation by LC-MS/MS.
-
-
Procedure for Hydrolysis:
-
Incubate FAG with HKM in potassium phosphate buffer at 37°C.
-
At various time points, quench the reaction and analyze for the disappearance of FAG and the formation of febuxostat by LC-MS/MS.
-
-
Data Analysis:
-
Determine the kinetic parameters (Km and Vmax) for FAG formation.
-
Calculate the rate of FAG hydrolysis.
-
Mandatory Visualization
Caption: Futile cycling of this compound.
Caption: Experimental workflow for in vitro studies.
References
- 1. Effect of renal dysfunction on the individual components of the acyl-glucuronide futile cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of febuxostat on renal function in patients with chronic kidney disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute kidney injury associated with febuxostat and allopurinol: a post-marketing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced activity of antioxidant enzymes underlies contrast media-induced renal injury in volume depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Febuxostat Acyl Glucuronide (FAG) Detection in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of Febuxostat Acyl Glucuronide (FAG) in urine.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FAG) and why is it important to measure it in urine?
Febuxostat is a medication used to treat hyperuricemia and gout. It is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[1][2][3] this compound (FAG) is a major metabolite of febuxostat.[4][5][6] Following an oral dose of febuxostat, a significant portion is excreted in the urine as FAG.[2][5][7] Therefore, measuring FAG in urine is crucial for pharmacokinetic studies, metabolism studies, and understanding the overall disposition of febuxostat in the body.
Q2: What is the most common analytical technique for FAG detection in urine?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of febuxostat and its metabolites in biological matrices due to its high sensitivity, selectivity, and reproducibility.[8] This method is well-suited for detecting FAG in complex matrices like urine.
Q3: What are the typical mass transitions (MRM) for FAG?
Q4: How should I prepare urine samples for FAG analysis?
A simple "dilute-and-shoot" method is often sufficient for urine analysis by LC-MS/MS, especially for highly abundant metabolites. However, to improve sensitivity and reduce matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For febuxostat in plasma, LLE with diethyl ether or methyl tert-butyl ether has been successfully used.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No FAG Signal | 1. FAG Instability: Acyl glucuronides can be unstable and prone to hydrolysis back to the parent drug (febuxostat), especially at non-neutral pH or elevated temperatures. | - Keep urine samples frozen at -80°C until analysis.- Process samples on ice and maintain a cool autosampler temperature (e.g., 4°C).- Ensure the pH of the urine sample and mobile phase is optimized for FAG stability (typically slightly acidic). |
| 2. Poor Ionization Efficiency: The ionization efficiency of FAG in the mass spectrometer source might be low. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Experiment with both positive and negative ionization modes. While febuxostat is often analyzed in positive mode, glucuronides can sometimes show better sensitivity in negative mode. | |
| 3. Inefficient Chromatographic Separation: FAG may be co-eluting with interfering compounds from the urine matrix, leading to ion suppression. | - Optimize the LC gradient to achieve better separation between FAG and matrix components.- Use a column with a different chemistry (e.g., phenyl-hexyl instead of C18).- Consider a more rigorous sample cleanup method like SPE. | |
| High Variability in Results | 1. Inconsistent Sample Preparation: Variability in extraction efficiency or dilution accuracy can lead to inconsistent results. | - Use a validated and standardized sample preparation protocol.- Employ an internal standard (IS) that is structurally similar to FAG (e.g., a stable isotope-labeled FAG, if available, or febuxostat-d7).[10] |
| 2. Matrix Effects: The complex nature of urine can lead to significant matrix effects, causing ion enhancement or suppression. | - Evaluate matrix effects by comparing the response of FAG in neat solution versus post-extraction spiked urine samples.- Implement a more effective sample cleanup procedure (SPE or LLE).- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Peak Tailing or Broadening | 1. Poor Chromatography: Issues with the analytical column or mobile phase can lead to poor peak shape. | - Ensure the mobile phase pH is appropriate for the column and the analyte.- Check for column degradation or contamination; if necessary, wash or replace the column.- Reduce injection volume to avoid column overloading. |
| 2. Secondary Interactions: FAG may be interacting with active sites on the column or in the LC system. | - Use a column with end-capping to minimize silanol interactions.- Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. |
Experimental Protocols
Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute the supernatant 1:10 (or as needed) with the initial mobile phase.
-
Vortex the diluted sample.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for FAG Detection (Example)
This is a hypothetical method based on published methods for febuxostat that can be used as a starting point for FAG method development.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.9 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MRM Transitions | FAG (Predicted): m/z 493 -> 317Febuxostat (for reference): m/z 317.1 -> 261.1[10] |
| Internal Standard | Febuxostat-d7 (m/z 324.2 -> 262.1)[10] |
Visualizations
Caption: Workflow for FAG detection in urine.
Caption: Troubleshooting low FAG signal.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Febuxostat Acyl Glucuronide samples
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of febuxostat acyl glucuronide samples. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound samples?
For long-term stability, it is recommended to store this compound samples at -20°C or -80°C.[1][2][3][4] Commercial suppliers of this compound recommend storage at -20°C, with a stated stability of at least four years.[3] While some sources may suggest storage at 2-8°C, colder temperatures are generally preferred to minimize degradation.[5]
Q2: What are the primary degradation pathways for this compound?
Like other acyl glucuronides, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage can be cleaved, resulting in the release of the parent drug, febuxostat, and glucuronic acid.
-
Acyl Migration: The febuxostat molecule can migrate from the 1-β position of the glucuronic acid to other positions (2, 3, or 4), forming positional isomers. This intramolecular rearrangement is a significant concern for the stability of acyl glucuronides.[6]
Q3: How does pH affect the stability of this compound samples?
The stability of acyl glucuronides is highly pH-dependent.[6] Acidic conditions can help to minimize the conversion of some acyl glucuronides back to their parent compound.[1] For febuxostat, the parent drug has shown sensitivity to alkaline and neutral hydrolysis.[7] Therefore, maintaining a slightly acidic pH for the stored samples may be beneficial. It is crucial to evaluate the optimal pH for your specific sample matrix.
Q4: Can I store this compound samples in plasma or whole blood?
Yes, but with precautions. Acyl glucuronides can be unstable in biological matrices. For instance, the conversion of diclofenac acyl glucuronide to its parent drug was observed even at -80°C in untreated liquid blood.[1] Therefore, immediate processing and acidification of plasma or blood samples prior to freezing is a critical step to ensure stability.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Parent drug (febuxostat) concentration is unexpectedly high in my sample. | Degradation of this compound back to the parent drug due to hydrolysis. This can be caused by improper storage temperature, pH, or prolonged storage. | - Ensure samples are stored at or below -20°C. - Consider acidifying the sample matrix to a pH that minimizes hydrolysis. - Analyze samples as soon as possible after collection. - Re-evaluate your sample handling and storage protocol. |
| Multiple peaks are observed for this compound during chromatographic analysis. | This is likely due to acyl migration, where the febuxostat moiety has moved to different positions on the glucuronic acid, creating isomers. | - Confirm the identity of the additional peaks using mass spectrometry. - Optimize your analytical method to separate the different isomers if necessary. - To minimize further migration, ensure samples are kept cold and at an appropriate pH during processing and analysis. |
| Overall recovery of febuxostat and its glucuronide is low. | This could be due to non-specific binding to container surfaces or irreversible binding to proteins in the sample matrix.[6] | - Use low-binding polypropylene tubes for sample storage. - Evaluate different deproteinization methods to ensure complete release of the analyte from plasma proteins.[2] - Include an internal standard to correct for recovery issues. |
| Inconsistent results between replicate samples. | This may be due to variability in sample collection, processing, or storage conditions. | - Standardize your entire workflow, from sample collection to analysis. - Ensure consistent timing for each step, especially for temperature-sensitive procedures. - Thoroughly mix samples before aliquoting and analysis. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound based on available data.
| Parameter | Condition | Reported Stability | Source(s) |
| Storage Temperature | -20°C | ≥ 4 years | [3] |
| 2-8°C | Not specified for long-term | [5] | |
| -80°C | Generally recommended for acyl glucuronides | [1][2][4] | |
| pH | Slightly acidic | May minimize hydrolysis and conversion to parent drug | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Plasma
This protocol outlines a general procedure to evaluate the stability of this compound in a plasma matrix under different storage conditions.
-
Sample Preparation:
-
Spike a pool of control human plasma with a known concentration of this compound.
-
Divide the spiked plasma into several aliquots.
-
-
pH Adjustment (Optional but Recommended):
-
For a set of aliquots, adjust the pH to a slightly acidic value (e.g., pH 5-6) using a suitable buffer or acid.
-
-
Storage Conditions:
-
Store the aliquots (both pH-adjusted and non-adjusted) at various temperatures:
-
-80°C
-
-20°C
-
4°C
-
Room Temperature (for short-term stability assessment)
-
-
-
Time Points:
-
Analyze aliquots from each storage condition at defined time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months, etc.).
-
-
Sample Analysis:
-
At each time point, thaw the samples under controlled conditions.
-
Perform protein precipitation (e.g., with acetonitrile or methanol).
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and the parent febuxostat.
-
-
Data Analysis:
-
Compare the concentrations at each time point to the initial (time 0) concentration to determine the percentage of degradation.
-
Plot the concentration of this compound versus time for each storage condition.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. ovid.com [ovid.com]
- 2. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1351692-92-6 [sigmaaldrich.com]
- 6. ClinPGx [clinpgx.org]
- 7. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Febuxostat and its Acyl Glucuronide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the xanthine oxidase inhibitor, febuxostat, and its primary metabolite, febuxostat acyl glucuronide. The information presented is based on available experimental data to assist researchers and professionals in the fields of pharmacology and drug development.
Executive Summary
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, indicated for the management of hyperuricemia in patients with gout.[1] It undergoes extensive metabolism in the liver, with up to 40% of the dose being converted to this compound through the action of uridine diphosphate glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[2][3] While comprehensive pharmacokinetic data for febuxostat is well-documented, specific quantitative parameters for its acyl glucuronide metabolite are less characterized in publicly available literature. This guide summarizes the known pharmacokinetic properties of both compounds to facilitate a comparative understanding.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters for febuxostat. Due to limited available data, a complete pharmacokinetic profile for this compound cannot be presented. However, relevant qualitative and semi-quantitative information has been included.
| Pharmacokinetic Parameter | Febuxostat | This compound |
| Peak Plasma Concentration (Cmax) | Dose-proportional; ~1.6 µg/mL (40 mg dose), ~2.6 µg/mL (80 mg dose)[3] | Data not available. Constitutes approximately 4% of the total radioactivity in plasma 4 hours after a single 80 mg oral dose of [14C] febuxostat.[4] |
| Time to Peak Concentration (Tmax) | 1.0 - 1.5 hours[3] | Data not available. |
| Area Under the Curve (AUC) | Increases with dose; appears to be greater than dose-proportional at doses >120 mg.[5] | Data not available. Febuxostat accounts for approximately 83% of the plasma AUC of total radioactivity.[4] |
| Elimination Half-life (t½) | Approximately 5 to 8 hours (apparent mean terminal)[3][6] | Data not available. |
| Apparent Oral Clearance (CL/F) | 10 - 12 L/h[5] | Data not available. |
| Volume of Distribution (Vss/F) | Approximately 50 L[7] | Data not available. |
| Protein Binding | ~99.2%, primarily to albumin[8] | Data not available. |
| Primary Route of Elimination | Hepatic metabolism (oxidation and glucuronidation) followed by renal and fecal excretion of metabolites.[6] | Primarily renal clearance.[2][7] |
Metabolic Pathway
The metabolic conversion of febuxostat to its acyl glucuronide is a primary phase II metabolic pathway. This process, catalyzed by UGT enzymes, involves the conjugation of glucuronic acid to the carboxylic acid moiety of febuxostat, increasing its water solubility and facilitating its renal excretion.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetic modelling of febuxostat in healthy subjects and people with gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Population pharmacokinetic analysis of febuxostat with high focus on absorption kinetics and food effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Correlation of Febuxostat Acyl Glucuronide Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro formation of febuxostat acyl glucuronide, a primary metabolite of the xanthine oxidase inhibitor, febuxostat. Understanding the correlation between these two environments is crucial for predicting drug metabolism, potential drug-drug interactions, and overall therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and a comparative experimental workflow.
Executive Summary
Febuxostat undergoes extensive hepatic metabolism, with acyl glucuronidation being a major pathway, accounting for up to 40% of the administered dose.[1][2] This biotransformation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[2][3] In vitro studies using human liver microsomes are standard models to investigate this metabolic route. While providing valuable mechanistic insights, direct quantitative extrapolation of in vitro glucuronidation rates to the in vivo scenario requires careful consideration of physiological factors. This guide explores the available data to draw a comparative picture.
Data Presentation: In Vivo vs. In Vitro Quantitative Insights
The following tables summarize the key quantitative parameters related to the formation of this compound in both in vivo and in vitro settings.
Table 1: In Vivo Pharmacokinetics and Metabolism of Febuxostat in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~85% | [1] |
| Metabolism via Acyl Glucuronidation | Up to 40% of dose | [1][2] |
| Metabolism via Oxidation (CYP450) | ~35% of dose | [1] |
| Major Acyl Glucuronide Metabolite | Febuxostat acyl-β-D-glucuronide | [4][5] |
| Terminal Half-life (Febuxostat) | ~9.4 ± 4.9 hours (at ≥40 mg daily) | [1] |
| Excretion of Acyl Glucuronide | Primarily renal | [1] |
Table 2: In Vitro Metabolism of Febuxostat
| System | Key Findings | Reference(s) |
| Human Liver Microsomes (HLMs) | UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are the primary enzymes responsible for febuxostat glucuronidation. | [2][3] |
| The UGT1 and UGT2 families are involved in the glucuronidation process. | [6] | |
| Recombinant Human UGTs | Confirmed the involvement of specific UGT isoforms in febuxostat glucuronidation. | |
| Hepatocytes | Can be used to assess metabolic stability and predict hepatic clearance.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of metabolic pathways. Below are outlines of typical protocols for investigating this compound formation.
Protocol 1: In Vitro Febuxostat Glucuronidation Assay Using Human Liver Microsomes
Objective: To determine the kinetics of this compound formation in a controlled in vitro environment.
Materials:
-
Febuxostat
-
Human Liver Microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
Alamethicin (pore-forming peptide)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Microsome Activation: Pre-incubate HLMs with alamethicin to disrupt the microsomal membrane and ensure UDPGA access to the UGT active sites.[8]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, activated HLMs, and febuxostat at various concentrations.
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the glucuronidation reaction by adding a saturating concentration of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction rate is linear.
-
Termination: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.
-
Quantification: Analyze the formation of this compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Determine kinetic parameters (e.g., Kₘ and Vₘₐₓ) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten).
Protocol 2: In Vivo Pharmacokinetic Study of Febuxostat and its Acyl Glucuronide Metabolite in Humans
Objective: To characterize the pharmacokinetic profile of febuxostat and its acyl glucuronide metabolite in human subjects.
Materials:
-
Febuxostat tablets
-
Standardized meals (if investigating food effects)
-
Blood collection tubes (containing anticoagulant)
-
Urine collection containers
-
LC-MS/MS system for bioanalysis
Procedure:
-
Subject Recruitment: Enroll healthy volunteers who meet the inclusion/exclusion criteria. Obtain informed consent.
-
Dosing: Administer a single oral dose of febuxostat to the subjects after an overnight fast.
-
Blood Sampling: Collect blood samples at pre-defined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[9]
-
Urine Collection: Collect urine samples at specified intervals over a 72-hour period.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of febuxostat and this compound in plasma and urine.
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to determine pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life, and clearance for both the parent drug and its metabolite.
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of febuxostat and a generalized workflow for comparing its in vivo and in vitro glucuronidation.
Caption: Metabolic pathway of febuxostat.
Caption: Workflow for comparing in vivo and in vitro glucuronidation.
Discussion and Conclusion
The formation of this compound is a critical metabolic pathway that significantly influences the drug's disposition. In vitro systems, particularly human liver microsomes, are invaluable for identifying the enzymes involved and for mechanistic studies. The data indicates that multiple UGT isoforms contribute to febuxostat's glucuronidation, suggesting a low likelihood of significant drug-drug interactions with inhibitors of a single UGT enzyme.[6]
However, a direct one-to-one correlation between in vitro glucuronidation rates and in vivo clearance is often challenging. In vivo processes such as drug absorption, distribution, protein binding, and renal excretion of the formed glucuronide add layers of complexity that are not fully recapitulated in microsomal systems. For instance, predictions of in vivo hepatic drug glucuronidation from liver microsomal data have been shown to sometimes under-predict the actual clearance.[7] Therefore, in vitro data should be integrated with in vivo pharmacokinetic data for a comprehensive understanding.
References
- 1. researchgate.net [researchgate.net]
- 2. Population pharmacokinetic analysis of febuxostat with high focus on absorption kinetics and food effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Febuxostat Acyl Glucuronide and Oxidative Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison between the two primary metabolic pathways of febuxostat: glucuronidation, which forms febuxostat acyl glucuronide, and oxidation, which produces several active metabolites. The information presented is supported by experimental data to aid in research and drug development.
Introduction to Febuxostat Metabolism
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase (XO), prescribed for the management of hyperuricemia in patients with gout.[1][2] Its therapeutic action stems from reducing the production of uric acid.[3] Upon oral administration, febuxostat is extensively metabolized in the liver primarily through two major pathways: conjugation by uridine diphosphate glucuronosyltransferase (UGT) enzymes to form febuxostat acyl-β-D-glucuronide, and oxidation by cytochrome P450 (CYP) enzymes to form hydroxylated metabolites.[4][5] Understanding the balance and characteristics of these metabolites is crucial for a comprehensive view of the drug's disposition, efficacy, and potential for drug-drug interactions.
Metabolic Pathways and Key Enzymes
Febuxostat's biotransformation is a branched process involving both Phase I and Phase II metabolic reactions.
-
Glucuronidation (Phase II): This is the predominant metabolic pathway for febuxostat.[6][7] The carboxyl group of febuxostat is directly conjugated with glucuronic acid, a reaction catalyzed by several UGT isoforms, primarily UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[4][8] The resulting major metabolite is this compound.[9][10]
-
Oxidation (Phase I): A smaller portion of febuxostat undergoes oxidation.[11] This process is mediated by CYP enzymes, including CYP1A2, CYP2C8, and CYP2C9, leading to the formation of three pharmacologically active oxidative metabolites: 67M-1, 67M-2, and 67M-4.[4] These hydroxy metabolites can then undergo further glucuronidation or sulfation.[4]
References
- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C22H24N2O9S | CID 71316713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating Immunoassay Specificity for Febuxostat Acyl Glucuronide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical immunoassay and the gold-standard Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the specific detection and quantification of Febuxostat Acyl Glucuronide. Experimental data presented is illustrative, based on established principles of immunoassay validation and known characteristics of febuxostat metabolism.
Introduction
Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is primarily metabolized in the liver via conjugation by uridine diphosphate glucuronosyltransferase (UGT) enzymes to form febuxostat acyl-β-D-glucuronide (Febuxostat AG), its major metabolite. Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and drug metabolism studies. While LC-MS/MS is the conventional method for this purpose, a well-validated immunoassay could offer a high-throughput and cost-effective alternative. This guide focuses on the critical aspect of validating the specificity of such a hypothetical immunoassay.
Comparative Analysis: Immunoassay vs. LC-MS/MS
The primary challenge for an immunoassay targeting this compound is to ensure high specificity for the metabolite with minimal cross-reactivity to the parent drug (Febuxostat) and other related metabolites.
Table 1: Performance Comparison of a Hypothetical Immunoassay and LC-MS/MS
| Parameter | Hypothetical Immunoassay (ELISA) | LC-MS/MS |
| Principle | Antigen-antibody binding | Mass-to-charge ratio separation |
| Specificity | Dependent on antibody selectivity | High, based on molecular weight and fragmentation |
| Sensitivity (LLOQ) | ~1-5 ng/mL (projected) | ~1 ng/mL[1] |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Cost per Sample | Low | High |
| Matrix Effects | Potential for interference | Can be minimized with appropriate sample preparation and internal standards |
| Development Time | Long (antibody development, assay optimization) | Shorter (method development) |
Experimental Protocols
Protocol 1: Specificity Validation of a Hypothetical this compound Immunoassay (Competitive ELISA)
This protocol outlines the key steps to assess the specificity of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to quantify this compound.
1. Reagents and Materials:
- This compound standard (synthesized and purified)
- Febuxostat standard
- Other major febuxostat metabolites (e.g., 67M-1, 67M-2, 67M-4)
- Anti-Febuxostat Acyl Glucuronide monoclonal antibody (hypothetical)
- This compound-HRP conjugate (for competitive binding)
- ELISA plates, buffers, substrate, and stop solution
- Plate reader
2. Procedure:
- Coat a 96-well plate with the anti-Febuxostat Acyl Glucuronide antibody.
- Prepare standard curves of this compound ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
- Prepare solutions of potential cross-reactants (Febuxostat and other metabolites) at various concentrations.
- Add standards, controls, and samples (containing known concentrations of cross-reactants) to the wells, followed by the addition of the this compound-HRP conjugate.
- Incubate to allow competitive binding.
- Wash the plate to remove unbound reagents.
- Add substrate and incubate to develop a colorimetric signal.
- Stop the reaction and measure the absorbance at the appropriate wavelength.
- Calculate the percentage cross-reactivity using the following formula: % Cross-reactivity = (Concentration of this compound at 50% B/B0) / (Concentration of cross-reactant at 50% B/B0) x 100
Protocol 2: Quantification of Febuxostat and its Metabolites by LC-MS/MS
This protocol provides a general outline for the sensitive and specific quantification of febuxostat and its metabolites in a plasma matrix.
1. Sample Preparation:
- To 100 µL of plasma, add an internal standard (e.g., Febuxostat-d7).
- Perform protein precipitation by adding acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
- LC Column: A C18 reverse-phase column (e.g., Hypersil Gold C18).[2]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[2]
- Ionization: Electrospray ionization (ESI) in either positive or negative mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.[2]
Data Presentation
Table 2: Hypothetical Cross-Reactivity Data for the this compound Immunoassay
| Compound | Concentration at 50% B/B0 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Febuxostat | >10,000 | <0.1% |
| Metabolite 67M-1 (Hydroxy) | >10,000 | <0.1% |
| Metabolite 67M-2 (Hydroxy) | >10,000 | <0.1% |
| Metabolite 67M-4 (Dicarboxylic acid) | >10,000 | <0.1% |
This table illustrates the ideal outcome of a highly specific immunoassay, where high concentrations of the parent drug and other metabolites show negligible interference.
Visualizations
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Febuxostat Acyl Glucuronide Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Febuxostat Acyl Glucuronide, a major metabolite of the gout medication Febuxostat. While direct inter-laboratory comparison data for this specific analyte is not publicly available, this document offers a comparative summary of established bioanalytical methods for Febuxostat that can be adapted for its acyl glucuronide metabolite. Furthermore, it outlines a standardized experimental protocol to facilitate future inter-laboratory studies, aiming to improve the reproducibility and reliability of quantification across different research settings.
Metabolic Pathway of Febuxostat
Febuxostat is primarily metabolized in the liver. A significant pathway involves conjugation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, to form its acyl-glucuronide metabolite.[1][2][3] This metabolite is then cleared by the kidneys.[2] Understanding this pathway is crucial for the accurate quantification of this compound in biological matrices.
Comparative Analysis of Analytical Methodologies
The quantification of Febuxostat and its metabolites is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[4][5][6][7][8] The following table summarizes key parameters from various published LC-MS/MS methods for Febuxostat, which can serve as a foundation for developing and comparing methods for its acyl glucuronide.
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Internal Standard | Tolbutamide | Febuxostat-d7 | Midazolam |
| Extraction | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatography | C18 Column | Zorbax C18 Column | Agilent SB-C18 Column |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile (Gradient) | Acetonitrile/5mM Ammonium Formate (60:40) | 0.1% Formic Acid in Water/Acetonitrile (Gradient) |
| Detection | ESI-MS/MS | ESI-MS/MS | ESI-MS/MS |
| Linear Range | 125-8000 ng/mL | 1-6000 ng/mL | Not Specified |
| Recovery | >90% | Not Specified | Not Specified |
| Reference | [4] | [5] | [6] |
Proposed Standardized Experimental Protocol for this compound Quantification
To facilitate a future inter-laboratory comparison, the following standardized protocol is proposed. This protocol incorporates best practices from existing literature on Febuxostat and general considerations for the analysis of unstable acyl glucuronides.
1. Sample Preparation:
-
Matrix: Human Plasma (or other relevant biological matrix).
-
Anticoagulant: K2EDTA.
-
Stabilization: Immediately after collection, acidify the plasma to a pH of approximately 4-5 with formic acid to minimize the hydrolysis of the acyl glucuronide.
-
Extraction: Protein precipitation using acetonitrile (containing an internal standard, e.g., a stable isotope-labeled this compound) is recommended for its simplicity and efficiency.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining Febuxostat and its glucuronide metabolite.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is recommended to achieve optimal separation.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical.
-
Column Temperature: Maintain the column at a controlled temperature (e.g., 40°C) to ensure reproducibility.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for the analyte and internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor-to-product ion transitions for this compound and the internal standard must be carefully selected and optimized for sensitivity and specificity.
4. Method Validation:
-
The analytical method should be fully validated according to the relevant regulatory guidelines (e.g., FDA or EMA). Validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (including the stability of the acyl glucuronide in the biological matrix under different storage and processing conditions).
Framework for an Inter-Laboratory Comparison Study
A successful inter-laboratory comparison study for this compound quantification would require a well-defined structure.
Key Considerations for Inter-laboratory Comparison:
-
Standardized Materials: A central laboratory should prepare and distribute identical sets of calibration standards and quality control samples to all participating laboratories.
-
Harmonized Protocol: All laboratories must adhere strictly to the standardized experimental protocol.
-
Data Reporting: A uniform format for data reporting should be established to facilitate statistical analysis.
-
Statistical Analysis: The results should be statistically analyzed to determine the inter-laboratory variability, including measures of precision and accuracy.
By adopting a standardized approach and participating in inter-laboratory comparison studies, researchers can enhance the consistency and reliability of this compound quantification, ultimately contributing to a better understanding of its pharmacokinetics and clinical effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stm.bookpi.org [stm.bookpi.org]
Comparison of Febuxostat glucuronidation across different UGT isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucuronidation of febuxostat, a non-purine selective inhibitor of xanthine oxidase, across various UDP-glucuronosyltransferase (UGT) isoforms. Understanding the metabolic pathways of febuxostat is crucial for predicting its pharmacokinetics, potential drug-drug interactions, and inter-individual variability in clinical response.
Executive Summary
Febuxostat is extensively metabolized in the liver, with glucuronidation being a major phase II metabolic pathway. The formation of febuxostat acyl-glucuronide is primarily mediated by several UGT isoforms. This guide synthesizes the available in vitro data on the involvement of specific UGTs in this process, outlines a general experimental protocol for assessing febuxostat glucuronidation, and provides visual representations of the metabolic pathway and experimental workflow.
Data Presentation: UGT Isoform Involvement in Febuxostat Glucuronidation
| UGT Isoform | Role in Febuxostat Glucuronidation | Level of Evidence |
| UGT1A1 | Major contributor to the formation of febuxostat acyl-glucuronide. Polymorphisms in UGT1A1 have been shown to influence febuxostat pharmacokinetics. | High |
| UGT1A3 | Significantly involved in the glucuronidation of febuxostat. Genetic variants of UGT1A3 may affect febuxostat metabolism. | High |
| UGT1A8 | Identified as one of the main enzymes responsible for febuxostat glucuronide formation. | Moderate |
| UGT1A9 | A key enzyme involved in the glucuronidation of febuxostat. | High |
| UGT2B7 | Contributes to the metabolism of febuxostat through glucuronidation. | Moderate |
Note: The table above provides a qualitative summary based on available research. Further studies are needed to quantify the precise contribution and kinetic parameters of each UGT isoform in febuxostat metabolism.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro experiment to assess the glucuronidation of febuxostat using recombinant human UGT isoforms. This protocol can be adapted to compare the activity of different UGTs.
Objective: To determine the kinetic parameters (Km and Vmax) of febuxostat glucuronidation for a specific recombinant human UGT isoform.
Materials:
-
Febuxostat
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA), fatty acid-free
-
Acetonitrile
-
Formic acid
-
Ultrapure water
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of febuxostat in a suitable solvent (e.g., DMSO or methanol).
-
Prepare working solutions of febuxostat by diluting the stock solution in the incubation buffer.
-
Prepare a stock solution of UDPGA in ultrapure water.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂ and 0.1% BSA.
-
-
Incubation:
-
In a microcentrifuge tube, combine the recombinant UGT isoform, febuxostat at various concentrations (typically ranging from 0.1 to 100 µM), and the incubation buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed solution of UDPGA (final concentration typically 2-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of febuxostat glucuronide using a validated LC-MS/MS method.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the specific parent and product ion transitions for febuxostat and febuxostat glucuronide in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the rate of febuxostat glucuronide formation (pmol/min/mg protein).
-
Plot the reaction velocity against the febuxostat concentration.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Calculate the intrinsic clearance (CLint) as Vmax/Km.
-
Mandatory Visualization
Caption: Metabolic pathway of febuxostat glucuronidation.
Caption: Experimental workflow for in vitro febuxostat glucuronidation assay.
Head-to-head comparison of different extraction techniques for Febuxostat Acyl Glucuronide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of febuxostat, a comprehensive understanding of efficient and reliable extraction techniques for its metabolites is paramount. Febuxostat acyl glucuronide is a major metabolite, and its accurate quantification is crucial for pharmacokinetic and drug metabolism studies. This guide provides a head-to-head comparison of extraction methodologies for this compound, supported by experimental data, to aid in the selection of the most appropriate technique.
Overview of Extraction Techniques
The primary challenge in the bioanalysis of this compound lies in its efficient extraction from complex biological matrices such as plasma. The most commonly employed techniques for small molecule extraction are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). While extensive data exists for the extraction of the parent drug, febuxostat, specific comparative studies on its acyl glucuronide metabolite are less common. However, validated methods for the simultaneous determination of febuxostat and its metabolites provide valuable insights into the efficacy of these techniques.
Based on a review of current literature, protein precipitation has emerged as a rapid and effective method for the simultaneous extraction of febuxostat and its metabolites, including the acyl glucuronide.
Experimental Data and Performance Comparison
The following table summarizes the performance data for a validated LC-MS/MS method employing protein precipitation for the simultaneous determination of febuxostat and its metabolites in human plasma. While the study by Yu et al. (2015) identifies the metabolites as 67M-1, 67M-2, and 67M-4, other metabolism studies confirm that the acyl glucuronide is a major circulating metabolite, and it is highly probable that one of these corresponds to the acyl glucuronide.
| Parameter | Febuxostat | Metabolite 1 (67M-1) | Metabolite 2 (67M-2) | Metabolite 3 (67M-4) |
| Extraction Technique | Protein Precipitation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Linearity Range (ng/mL) | 10 - 20,000 | 1.0 - 270 | 1.0 - 270 | 0.8 - 250 |
| Intra-day Precision (%RSD) | < 14.7% | < 14.7% | < 14.7% | < 14.7% |
| Inter-day Precision (%RSD) | < 14.7% | < 14.7% | < 14.7% | < 14.7% |
| Accuracy (% bias) | -4.3% to 5.1% | -4.3% to 5.1% | -4.3% to 5.1% | -4.3% to 5.1% |
Data sourced from: Yu, et al. "Simultaneous determination of febuxostat and its three active metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in Chinese healthy volunteers." Journal of Pharmaceutical and Biomedical Analysis 114 (2015): 216-221.[1]
Discussion of Extraction Techniques
Protein Precipitation (PPT)
Protein precipitation is a widely adopted method for its simplicity, speed, and cost-effectiveness. The principle involves the addition of an organic solvent, such as methanol or acetonitrile, to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte of interest, is then separated for analysis.
For the simultaneous analysis of febuxostat and its metabolites, a one-step protein precipitation with methanol has been successfully validated.[1] This method demonstrates good linearity, precision, and accuracy for both the parent drug and its metabolites, indicating that the acyl glucuronide is efficiently co-extracted.
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Solid-phase extraction utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. SPE can offer cleaner extracts compared to PPT and LLE, potentially reducing matrix effects in LC-MS/MS analysis. Although specific SPE protocols for this compound were not identified in the initial literature search, this technique remains a viable option that could be developed to provide high recovery and purity.
Experimental Protocols
Validated Protein Precipitation Protocol for Febuxostat and its Metabolites
This protocol is adapted from the method described by Yu et al. (2015) for the simultaneous determination of febuxostat and its metabolites in human plasma.[1]
-
Sample Preparation: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., losartan in methanol).
-
Protein Precipitation: Add 300 µL of methanol to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Visualizing the Extraction Workflow
The following diagram illustrates the generalized workflow for the protein precipitation-based extraction of this compound from a plasma sample.
Caption: Workflow for Protein Precipitation Extraction of this compound.
Conclusion
For the routine bioanalysis of this compound alongside its parent drug and other metabolites, protein precipitation with methanol offers a validated, straightforward, and efficient extraction method. It provides good performance in terms of linearity, precision, and accuracy, making it suitable for high-throughput pharmacokinetic studies. While liquid-liquid extraction and solid-phase extraction are viable alternatives for febuxostat, further method development and validation would be required to ascertain their efficacy for the specific extraction of the acyl glucuronide metabolite. Researchers should select the most appropriate technique based on their specific analytical needs, available instrumentation, and desired sample throughput.
References
Safety Operating Guide
Navigating the Disposal of Febuxostat Acyl Glucuronide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds and their metabolites is a critical component of laboratory safety and regulatory compliance. Febuxostat Acyl Glucuronide, a metabolite of the xanthine oxidase inhibitor Febuxostat, requires careful consideration for its disposal to ensure the protection of personnel and the environment. While specific disposal protocols for this particular metabolite are not extensively documented, a comprehensive approach based on established principles of pharmaceutical and laboratory waste management provides a clear path forward.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is essential to adhere to standard laboratory safety protocols when handling this compound. The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, as a general best practice when handling any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The usual precautionary measures for handling chemicals should be followed.[1]
Core Disposal Procedure
The disposal of this compound should be managed in accordance with federal, state, and local regulations governing pharmaceutical and laboratory waste.[2][3] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including some pharmaceuticals, to prevent environmental contamination.[2]
Step 1: Waste Characterization
The first crucial step is to determine if the waste containing this compound is considered hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Based on the available SDS, pure this compound is not classified as hazardous.[1] However, if it is mixed with other solvents or chemicals, the entire waste mixture must be evaluated.
Step 2: Segregation of Waste
Proper segregation of laboratory waste is fundamental. Waste containing this compound should be collected in a designated, properly labeled, and sealed container that is compatible with the chemical.[4] This container should be clearly marked as "Non-hazardous Pharmaceutical Waste" unless characterization determines it to be hazardous.
Step 3: On-site Storage
Waste should be stored in a secure, well-ventilated area, away from incompatible materials.[4] It is important to adhere to the storage time limits for waste as defined by institutional policies and local regulations.
Step 4: Selection of Disposal Method
For non-hazardous pharmaceutical waste, the EPA strongly advises against disposal down the drain or in regular trash.[5] The recommended disposal methods for non-hazardous pharmaceutical waste are:
-
Incineration: This is often the preferred method for pharmaceutical waste as it ensures complete destruction of the compound.
-
Landfill: Disposal in a permitted solid waste landfill may be an option, but this should be in accordance with state and local regulations.[5]
Step 5: Partnering with a Licensed Waste Management Contractor
For research laboratories, engaging a licensed and reputable hazardous and medical waste disposal company is the most reliable and compliant method for disposing of chemical waste.[3] These companies are equipped to handle the transportation, treatment, and disposal of laboratory waste in accordance with all regulatory requirements.
Regulatory and Compliance Summary
| Regulatory Body | Key Considerations for this compound Disposal | Reference |
| EPA (Environmental Protection Agency) | Governs the disposal of hazardous waste under RCRA. Strongly recommends against sewering of pharmaceutical waste. | [2][5][6] |
| RCRA (Resource Conservation and Recovery Act) | Defines hazardous waste. Unused investigational drugs must be disposed of in accordance with RCRA. | [2][3] |
| OSHA (Occupational Safety and Health Administration) | Mandates proper container selection and labeling for chemical waste to ensure worker safety. | [3][4] |
| State and Local Regulations | May have more stringent requirements for pharmaceutical waste disposal than federal regulations. | [3] |
Experimental Protocol Considerations
While no specific experimental protocols for the disposal of this compound were identified, the principles of safe laboratory practice dictate that any materials contaminated with the compound, such as pipette tips, vials, and gloves, should be disposed of as chemical waste following the same characterization and segregation procedures outlined above.
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Febuxostat Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Febuxostat Acyl Glucuronide, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given the conflicting information in available Safety Data Sheets (SDS), with some indicating significant hazards, a cautious approach is mandated. The following procedures are based on the more stringent hazard classifications, which identify this compound as harmful if swallowed, in contact with skin, or inhaled, and a cause of skin and serious eye irritation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure through inhalation, skin contact, or ingestion. The following table summarizes the required equipment for handling this compound.
| PPE Category | Equipment | Specifications and Use |
| Respiratory Protection | Air-purifying respirator with a particulate filter (e.g., N95, P100) or a higher level of protection such as a powered air-purifying respirator (PAPR). | To be used when handling the powder form of the compound or when there is a risk of aerosol generation. Ensure proper fit testing and adherence to a respiratory protection program. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must be worn at all times to protect from splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or aerosolization. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected before each use and changed frequently. Double-gloving is recommended for enhanced protection. |
| Body Protection | Laboratory coat, disposable sleeves, and a chemical-resistant apron. | A fully buttoned lab coat and disposable sleeves provide a barrier against incidental contact. A chemical-resistant apron should be worn when handling larger quantities or when there is a risk of significant splashes. |
| Foot Protection | Closed-toe shoes. | Shoes should fully cover the feet to protect against spills. |
Operational and Disposal Plans
A clear, step-by-step process for handling and disposing of this compound is critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before beginning work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to minimize inhalation exposure.
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused compound and solutions should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
